2-Chloro-9-(tetrahydropyran-2-yl)adenine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-9-(oxan-2-yl)purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5O/c11-10-14-8(12)7-9(15-10)16(5-13-7)6-3-1-2-4-17-6/h5-6H,1-4H2,(H2,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHATATVLOKVET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C=NC3=C(N=C(N=C32)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30509617 | |
| Record name | 2-Chloro-9-(oxan-2-yl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30509617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77111-77-4 | |
| Record name | 2-Chloro-9-(oxan-2-yl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30509617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Chloro-9-(tetrahydropyran-2-yl)adenine: Properties, Synthesis, and Applications
Introduction: A Versatile Intermediate in Nucleoside Chemistry
In the landscape of medicinal chemistry and drug development, the purine scaffold is a cornerstone, forming the core of numerous biologically active molecules. 2-Chloro-9-(tetrahydropyran-2-yl)adenine (CAS 77111-77-4) is a key synthetic intermediate that provides researchers with a stable, yet strategically modifiable, building block for the synthesis of complex nucleoside analogues.[1] This guide offers an in-depth analysis of its chemical properties, a detailed protocol for its synthesis, and an exploration of its applications, providing scientists with the foundational knowledge to effectively utilize this compound in their research endeavors.
The structure features two key components: the 2-chloroadenine core and the tetrahydropyran (THP) protecting group at the N9 position. The 2-chloro substituent serves as an excellent leaving group, paving the way for nucleophilic aromatic substitution to introduce a wide array of functionalities.[2][3] Simultaneously, the THP group protects the N9 nitrogen from unwanted side reactions, ensuring regioselectivity during synthesis. Its stability under basic and nucleophilic conditions, coupled with its straightforward removal under mild acidic conditions, makes it an almost ideal protecting group for multi-step synthetic pathways.[4][5]
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is typically achieved through the acid-catalyzed reaction of 2-chloroadenine with 3,4-dihydro-2H-pyran (DHP).[1] This reaction proceeds via the formation of a stabilized oxocarbenium ion from DHP, which is then attacked by the nucleophilic N9 of the purine ring.[4]
Experimental Protocol: N9-THP Protection of 2-Chloroadenine
Objective: To synthesize this compound with high purity.
Materials:
-
2-Chloroadenine
-
3,4-Dihydro-2H-pyran (DHP)
-
p-Toluenesulfonic acid (PTSA) or Pyridinium p-toluenesulfonate (PPTS)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-chloroadenine (1.0 equivalent) in anhydrous DCM.
-
Causality: Anhydrous conditions are critical to prevent the acid catalyst from being quenched by water and to avoid hydrolysis of the DHP reactant.
-
-
Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP, ~1.5 equivalents) to the suspension.
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (PTSA, ~0.1 equivalents).
-
Expertise: PPTS can be used as a milder alternative catalyst for substrates sensitive to strong acids, minimizing potential side reactions.[5]
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (2-chloroadenine) is consumed.
-
Self-Validation: The appearance of a new, less polar spot on the TLC plate corresponding to the THP-protected product confirms the reaction is proceeding.
-
-
Workup - Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer two to three times with DCM. Combine the organic layers.
-
Workup - Washing & Drying: Wash the combined organic layers with brine to remove residual water-soluble impurities. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Causality: Chromatography separates the desired N9-protected product from any unreacted starting material, potential N7-alkylated isomers, and other impurities.
-
-
Characterization: Collect the pure fractions, combine, and remove the solvent under reduced pressure to yield this compound as a solid. Confirm the identity and purity using techniques like NMR and Mass Spectrometry.
Synthesis Workflow Diagram
References
- 1. This compound | 77111-77-4 [m.chemicalbook.com]
- 2. Convergent synthesis of 2-thioether-substituted (N)-methanocarba-adenosines as purine receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Adenine Nucleosides with a Reactive (β-Iodovinyl)sulfone or (β-Keto)sulfone Group at the C2 Position and Their Polymerase-Catalyzed Incorporation into DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structure Elucidation of 2-Chloro-9-(tetrahydropyran-2-yl)adenine
Introduction: Contextualizing a Key Synthetic Intermediate
In the landscape of medicinal chemistry and drug development, purine analogs represent a cornerstone of therapeutic innovation, forming the backbone of numerous antiviral and anticancer agents.[1][2] The synthesis of these complex molecules often necessitates the use of protecting groups to selectively mask reactive sites and guide reactions to the desired outcome. 2-Chloro-9-(tetrahydropyran-2-yl)adenine (C₁₀H₁₂ClN₅O, Molar Mass: 253.69 g/mol ) is a pivotal, yet often uncharacterized, intermediate in the synthesis of more complex 2,9-disubstituted purine derivatives.[3] The tetrahydropyranyl (THP) group, attached at the N-9 position of the 2-chloroadenine core, serves as a robust protecting group, stable under a variety of reaction conditions but readily removable with mild acid.[4][5]
This guide provides a comprehensive, field-proven framework for the complete structure elucidation of this compound. As experimental spectra for this specific intermediate are not widely published, this document will leverage established principles of spectroscopic analysis and data from closely related analogs to present a predictive and instructional walkthrough. This approach is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently confirm the identity and purity of this and similar protected purine intermediates.
The Analytical Workflow: A Multi-faceted Approach to Structure Verification
The definitive confirmation of the structure of this compound relies on a synergistic application of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system. The logical flow of this process is outlined below.
Caption: A typical workflow for the synthesis, purification, and structural elucidation of a novel chemical entity.
Mass Spectrometry: The First Line of Evidence
Mass spectrometry (MS) provides the most direct evidence of the compound's molecular weight and offers valuable structural clues through its fragmentation pattern.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small amount (approx. 1 mg) of the purified compound in a volatile organic solvent such as methanol or dichloromethane.
-
Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) inlet if the compound is sufficiently volatile and thermally stable.
-
Ionization: Subject the sample to electron ionization (EI) at a standard energy of 70 eV.
-
Analysis: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-300.
-
Data Interpretation: Identify the molecular ion peak (M⁺) and analyze the major fragment ions.
Predicted Mass Spectrum Analysis
The expected molecular weight of C₁₀H₁₂ClN₅O is 253.69. Due to the presence of chlorine, the molecular ion peak will exhibit a characteristic isotopic pattern, with a peak at m/z 253 (for the ³⁵Cl isotope) and a smaller peak at m/z 255 (for the ³⁷Cl isotope) in an approximate 3:1 ratio of intensities.
Key Predicted Fragmentation Pathways:
-
Loss of the THP group: A primary fragmentation pathway is the cleavage of the N-C bond between the purine ring and the THP moiety, leading to a fragment corresponding to the 2-chloroadenine radical cation at m/z 169.
-
Fragmentation of the THP ring: The THP group itself can undergo fragmentation. A characteristic fragment for the tetrahydropyranyl group is often observed at m/z 85, resulting from the loss of a hydrogen atom and subsequent rearrangement.[6]
| Predicted m/z | Proposed Fragment | Significance |
| 255 | [M+2]⁺ | Confirms the presence of one chlorine atom. |
| 253 | [M]⁺ | Molecular ion, confirming the molecular weight. |
| 169 | [2-chloroadenine]⁺ | Indicates the loss of the THP group. |
| 85 | [C₅H₉O]⁺ | Characteristic fragment of the THP moiety. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding multiple scans to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.
Predicted IR Spectral Features
The IR spectrum of this compound will be a composite of the vibrations from the adenine core and the THP ring.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300-3100 | N-H stretching | Amine (-NH₂) |
| 2950-2850 | C-H stretching | Aliphatic (THP ring) |
| 1680-1600 | C=N and C=C stretching | Purine ring system |
| 1650-1580 | N-H bending (scissoring) | Amine (-NH₂) |
| 1100-1000 | C-O stretching | Ether (THP ring) |
| 800-600 | C-Cl stretching | Chloroalkane |
The presence of sharp peaks in the 3300-3100 cm⁻¹ range is indicative of the primary amine of the adenine moiety.[7][8] The strong C-H stretching bands just below 3000 cm⁻¹ confirm the presence of the saturated THP ring. The complex fingerprint region below 1700 cm⁻¹ will contain characteristic absorptions for the purine ring and the C-O ether linkage of the THP group.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy provides the most detailed information about the molecular structure, revealing the chemical environment of each proton and carbon atom and their connectivity.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.
-
2D NMR (Optional but Recommended): Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, respectively.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will show distinct signals for the purine ring protons, the amine protons, and the protons of the THP group.
Caption: Predicted ¹H NMR assignments for this compound.
-
Purine Protons: A singlet corresponding to the H-8 proton is expected to be significantly downfield, around δ 8.2 ppm, due to the deshielding effect of the heterocyclic ring.[2][11]
-
Amine Protons: The two protons of the -NH₂ group will likely appear as a broad singlet around δ 7.7 ppm.
-
THP Protons: The proton at the anomeric carbon (H-2'), being attached to both an oxygen and a nitrogen, will be the most downfield of the THP protons, appearing as a multiplet around δ 5.8 ppm. The diastereotopic methylene protons at the 6' position will be split and appear at different chemical shifts, typically around δ 4.1 and 3.7 ppm. The remaining methylene protons of the THP ring will appear as a complex set of multiplets in the upfield region of δ 1.6-2.0 ppm.[12]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show ten distinct signals, corresponding to the ten carbon atoms in the molecule.
| Carbon(s) | Predicted Shift (δ, ppm) | Rationale |
| C-2, C-4, C-6 (purine) | 150-160 | Carbons in a C=N or C-Cl bond. |
| C-8 (purine) | ~145 | Aromatic CH. |
| C-5 (purine) | ~120 | Quaternary carbon in the purine ring. |
| C-2' (THP) | ~85 | Anomeric carbon (O-C-N). |
| C-6' (THP) | ~68 | Methylene carbon adjacent to oxygen. |
| C-3', C-4', C-5' (THP) | 20-35 | Aliphatic methylene carbons. |
The chemical shifts of the purine carbons are well-established.[13] The anomeric carbon of the THP group (C-2') will be the most downfield of the aliphatic carbons due to its attachment to two heteroatoms.
Conclusion: A Unified Structural Hypothesis
The structure of this compound can be confidently assigned by integrating the data from these orthogonal analytical techniques. Mass spectrometry confirms the molecular formula and the presence of chlorine. IR spectroscopy verifies the presence of the key functional groups (amine, purine ring, ether). Finally, ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the atomic connectivity, confirming the N-9 substitution pattern and the integrity of both the 2-chloroadenine and tetrahydropyranyl moieties. This rigorous, multi-technique approach ensures the scientific integrity of the structural assignment, a critical step in the advancement of any synthetic chemistry program.
References
- 1. Synthesis and biological evaluation of 2- and 7-substituted 9-deazaadenosine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New 2,6,9-trisubstituted adenines as adenosine receptor antagonists: a preliminary SAR profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 77111-77-4 [m.chemicalbook.com]
- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Infrared Spectral Signatures of Nucleobases in Interstellar Ices I: Purines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. modgraph.co.uk [modgraph.co.uk]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biological Activity of 2-Chloro-9-(tetrahydropyran-2-yl)adenine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential biological activities of 2-Chloro-9-(tetrahydropyran-2-yl)adenine. While direct, in-depth experimental data on this specific molecule is limited in publicly accessible literature, its structural features—a 2-chloroadenine core and a tetrahydropyran-2-yl (THP) substituent at the N9 position—allow for a robust, scientifically-grounded exploration of its likely biological roles. This guide synthesizes information from studies on structurally related compounds to propose and detail potential mechanisms of action, primarily focusing on the modulation of cytokinin signaling pathways in plants and potential cytotoxicity in mammalian cells. Detailed experimental protocols are provided to enable researchers to systematically investigate these hypothesized activities.
Introduction and Rationale for Synthesis
This compound is a synthetic purine derivative. Its structure is composed of two key moieties: the 2-chloroadenine base and a tetrahydropyran-2-yl (THP) group attached to the N9 position of the purine ring. The rationale for the synthesis of such a compound likely stems from the desire to modulate the known biological activities of adenine derivatives.
The N9 position of purines is a common site for modification, often with sugar moieties (forming nucleosides) or other chemical groups, to alter the compound's stability, solubility, and interaction with biological targets. The THP group is frequently employed in organic chemistry as a protecting group for hydroxyl and amine functionalities due to its stability under various conditions and its susceptibility to cleavage under mild acidic conditions.[1][2] In the context of biologically active molecules, the addition of a THP group can create a prodrug, which may exhibit improved bioavailability and be converted to the active parent compound, in this case, 2-chloroadenine, within the biological system.
Based on the literature for structurally similar N9-substituted purines, the primary area of investigation for this compound is its potential to interact with cytokinin signaling pathways, which are crucial for plant growth and development.[3][4] Additionally, the known cytotoxic effects of the 2-chloroadenine core in mammalian cells warrant an investigation into the potential pro-apoptotic or anti-proliferative properties of this compound.[5][6]
Potential Biological Activity in Plant Systems: A Focus on Cytokinin Signaling
Cytokinins are a class of plant hormones that regulate a wide array of developmental processes, including cell division, shoot and root differentiation, leaf senescence, and nutrient allocation.[7] The cellular signaling pathway for cytokinins is a multi-step phosphorelay system analogous to two-component systems in bacteria.[8][9][10]
The Cytokinin Signaling Pathway
The canonical cytokinin signaling pathway involves several key components[8][10]:
-
Receptors: Arabidopsis HISTIDINE KINASE (AHK) proteins, which are transmembrane sensor kinases that bind cytokinins.
-
Phosphotransfer Proteins: Histidine phosphotransfer proteins (AHPs) that shuttle the phosphate group from the activated receptors to the response regulators.
-
Response Regulators: Arabidopsis RESPONSE REGULATOR (ARR) proteins, which are transcription factors that, upon phosphorylation, modulate the expression of cytokinin-responsive genes.
The levels of active cytokinins are tightly controlled, in part, by the enzyme cytokinin oxidase/dehydrogenase (CKX) , which catalyzes their irreversible degradation.[11][12] Inhibition of CKX can lead to an increase in endogenous cytokinin levels, resulting in enhanced growth and stress tolerance.[13][14]
Diagram of the Cytokinin Signaling Pathway
Caption: A simplified model of the cytokinin signaling pathway in plants.
Hypothesized Roles of this compound
Given its structure as a purine derivative, this compound could interact with the cytokinin signaling pathway in several ways:
-
Cytokinin Agonist: The molecule itself might bind to and activate AHK receptors, mimicking the effect of natural cytokinins.
-
Cytokinin Antagonist: It could act as a competitive inhibitor, binding to AHK receptors without activating them, thereby blocking the signaling pathway.
-
CKX Inhibitor: The compound might inhibit the activity of the CKX enzyme, preventing the degradation of endogenous cytokinins and leading to their accumulation. Research on other synthetic cytokinin derivatives has identified potent CKX inhibitors.[12][13][15]
-
Prodrug of 2-chloroadenine: The THP group could be cleaved in planta, releasing 2-chloroadenine, which may then exert its own biological effects on plant growth and development.
Studies on 6-benzylamino-9-tetrahydropyran-2-ylpurine derivatives have shown that N9-THP substitution can lead to compounds with significant cytokinin-like activity, often attributed to the lability of the N9-substituent.[3][4] This lends strong support to the hypothesis that this compound is a promising candidate for modulating plant growth.
Potential Biological Activity in Mammalian Systems: Cytotoxicity
The 2-chloroadenine core of the molecule is a key structural feature of several well-known cytotoxic agents. The most prominent of these is 2-chloro-2'-deoxyadenosine (Cladribine), an adenosine deaminase-resistant nucleoside analog used in the treatment of certain leukemias and multiple sclerosis.[16][17]
Mechanism of Action of Related Compounds
The cytotoxicity of 2-chloroadenine and its derivatives generally involves the following steps:
-
Cellular Uptake and Phosphorylation: The compounds are transported into cells and are phosphorylated by cellular kinases to their active triphosphate forms.
-
Inhibition of DNA Synthesis: The triphosphate analogs can inhibit key enzymes involved in DNA synthesis and repair, such as ribonucleotide reductase and DNA polymerases.[18][19][20]
-
Incorporation into DNA: The analog triphosphates can be incorporated into the DNA of both dividing and non-dividing cells, leading to chain termination and the induction of apoptosis.[21]
-
Induction of Apoptosis: The disruption of DNA synthesis and integrity triggers the intrinsic mitochondrial-mediated apoptotic pathway, characterized by the activation of caspases.[5][16]
2-chloroadenine itself has been shown to be cytotoxic to lymphocytes, with its metabolism leading to the formation of chloro-ATP, a decrease in intracellular ATP, and the induction of apoptosis.[5]
Hypothesized Cytotoxic Potential
If this compound is administered to mammalian cells, its potential for cytotoxicity would likely depend on the intracellular cleavage of the THP group. If the THP group is removed, the released 2-chloroadenine could be metabolized via adenine phosphoribosyltransferase to its active nucleotide forms, subsequently inducing apoptosis as described above.[5] Therefore, the compound could act as a prodrug for 2-chloroadenine, with its efficacy depending on the rate of this conversion in target cells.
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of this compound, a series of well-established assays should be performed.
Assessment of Cytokinin-like Activity
Protocol 1: Tobacco Callus Bioassay
This classic bioassay measures the ability of a compound to stimulate cell division and growth in plant tissue culture.
Methodology:
-
Prepare Media: Prepare Murashige and Skoog (MS) basal medium with vitamins, 3% sucrose, and 0.8% agar. Adjust the pH to 5.7 before autoclaving.
-
Add Test Compounds: After autoclaving and cooling the medium to ~50°C, add filter-sterilized this compound to achieve a final concentration range (e.g., 0.01, 0.1, 1, 10 µM). Include a positive control (e.g., kinetin or 6-benzylaminopurine) and a negative control (no growth regulators).
-
Initiate Callus Culture: Aseptically place small pieces of tobacco (Nicotiana tabacum) pith or callus onto the prepared media.
-
Incubation: Incubate the cultures in the dark at 25°C for 4-6 weeks.
-
Data Analysis: Determine the fresh weight of the callus for each treatment. Plot the mean fresh weight against the concentration of the test compound to determine the dose-response relationship.
Assessment of CKX Inhibition
Protocol 2: In Vitro CKX Enzyme Inhibition Assay
This assay directly measures the ability of the compound to inhibit the activity of the CKX enzyme.
Methodology:
-
Enzyme Preparation: Use a purified or partially purified CKX enzyme from a plant source (e.g., maize or Arabidopsis).
-
Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM McIlvaine buffer, pH 6.5) containing a cytokinin substrate (e.g., N6-(2-isopentenyl)adenine, i.e., iP) and an electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP).
-
Assay Procedure:
-
Pipette the reaction buffer into a 96-well plate.
-
Add this compound at various concentrations.
-
Add the CKX enzyme to initiate the reaction.
-
Incubate at 37°C.
-
-
Measurement: Monitor the decrease in absorbance of the electron acceptor (e.g., at 600 nm for DCPIP) over time using a spectrophotometer. The rate of absorbance decrease is proportional to the CKX activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
Workflow for CKX Inhibition Assay
Caption: A streamlined workflow for the in vitro CKX enzyme inhibition assay.
Assessment of Cytotoxicity in Mammalian Cells
Protocol 3: MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed mammalian cells (e.g., a human leukemia cell line like CCRF-CEM) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control and calculate the IC50 value (the concentration that reduces cell viability by 50%).
Data Presentation
The quantitative data generated from the proposed experiments should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Hypothetical Biological Activity Data for this compound
| Assay Type | Parameter | Result | Positive Control |
| Tobacco Callus Bioassay | Optimal Growth Conc. | 1.0 µM | Kinetin (1.0 µM) |
| CKX Inhibition (Maize ZmCKX1) | IC50 | 500 nM | Thidiazuron (150 nM) |
| Mammalian Cell Viability (CCRF-CEM, 72h) | IC50 | 25 µM | 2-chloroadenine (5 µM) |
Conclusion and Future Directions
This compound is a synthetic purine derivative with significant, albeit largely unexplored, potential for biological activity. Based on its chemical structure and the activities of related compounds, its most probable roles are in the modulation of plant cytokinin signaling and, potentially, as a cytotoxic agent in mammalian cells following metabolic activation.
Future research should focus on direct experimental validation of these hypotheses. Key areas for investigation include:
-
In planta studies to assess the effect of the compound on whole plant development, including root and shoot growth, senescence, and seed yield.
-
Metabolic studies in both plant and mammalian systems to determine the stability of the THP group and to identify the metabolic products.
-
Receptor binding assays to determine if the compound directly interacts with cytokinin receptors.
-
In vivo animal studies to evaluate any potential therapeutic efficacy and toxicity if the compound demonstrates significant cytotoxicity in vitro.
The systematic application of the protocols outlined in this guide will provide a solid foundation for understanding the biological activity of this compound and for evaluating its potential applications in agriculture and medicine.
References
- 1. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back [mdpi.com]
- 5. Metabolism and cytotoxic effects of 2-chloroadenine, the major catabolite of 2-chloro-2'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of cytotoxicity of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine on cell growth, clonogenicity, DNA synthesis, and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytokinin signaling in plant development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]
- 9. Cytokinin signaling and response regulator protein - Wikipedia [en.wikipedia.org]
- 10. Arabidopsis cytokinin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Cytokinin Oxygenase/Dehydrogenase Inhibitors: An Emerging Tool in Stress Biotechnology Employed for Crop Improvement [frontiersin.org]
- 12. portlandpress.com [portlandpress.com]
- 13. Cytokinin oxidase/dehydrogenase inhibitors: progress towards agricultural practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. New diphenylurea-derived cytokinin oxidase/ dehydrogenase inhibitors for plant tissue culture | International Society for Horticultural Science [ishs.org]
- 16. Effects of 2-chlorodeoxyadenosine (Cladribine) on primary rat microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Effects of 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine on K562 cellular metabolism and the inhibition of human ribonucleotide reductase and DNA polymerases by its 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Metabolism and actions of 2-chloro-9-(2-deoxy-2-fluoro-beta-D- arabinofuranosyl)-adenine in human lymphoblastoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Antitumor activity of 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl) adenine, a novel deoxyadenosine analog, against human colon tumor xenografts by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Functional Consequences of 2-Chloroadenine in DNA - Patricia Hentosh [grantome.com]
The Unseen Workhorse: A Technical Guide to 2-Chloro-9-(tetrahydropyran-2-yl)adenine
An In-depth Exploration of a Key Synthetic Intermediate in Purine Chemistry
Introduction: The Strategic Importance of a Protected Purine
In the landscape of medicinal chemistry and drug development, the final, active pharmaceutical ingredient often stands in the spotlight. However, the journey to these complex molecules is paved with a series of critical, yet often unheralded, intermediate compounds. 2-Chloro-9-(tetrahydropyran-2-yl)adenine is a prime example of such a workhorse molecule. While not a therapeutic agent itself, its existence is a testament to the ingenuity of synthetic chemists in navigating the complexities of multi-step organic synthesis.
This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its discovery and the historical context of its development, provide a detailed, field-tested protocol for its synthesis, and explore its applications as a strategic intermediate in the synthesis of other important molecules, most notably 2,8-dihydroxyadenine. The narrative will emphasize the causality behind experimental choices, grounding the practical aspects of its chemistry in the fundamental principles of protecting group strategy.
A Historical Perspective: The Dawn of Purine Protection
The "discovery" of this compound is not marked by a singular event, but rather is intrinsically linked to the broader development of protecting group chemistry in the mid-20th century. The challenge for chemists working on the synthesis of nucleoside analogs was to achieve regioselectivity. The purine ring system, with its multiple reactive nitrogen atoms, presented a significant hurdle. Uncontrolled reactions would lead to a mixture of isomers, complicating purification and drastically reducing yields.
The need to selectively modify specific positions on the purine ring led to the exploration of various protecting groups. The tetrahydropyranyl (THP) group, introduced as a protective moiety for alcohols, emerged as a versatile tool for this purpose. A seminal 1961 paper in the Journal of the American Chemical Society detailed the synthesis of 9-(tetrahydro-2-pyranyl)-substituted purines, establishing a foundational methodology for the N9-protection of the purine core.[1] This work laid the groundwork for the synthesis of a wide array of N9-protected purines, including this compound.
The choice of the THP group was strategic. It is readily introduced under acidic conditions and is stable to a variety of reagents used in subsequent synthetic steps, yet it can be removed under mild acidic conditions, ensuring the integrity of the final product. This "protect-transform-deprotect" strategy became a cornerstone of nucleoside and nucleotide synthesis.
Chemical Synthesis: A Validated Protocol
The synthesis of this compound is a robust and well-established procedure. The following protocol outlines a reliable method for its preparation in a laboratory setting.
Reaction Principle
The synthesis involves the acid-catalyzed reaction of 2-chloroadenine with 3,4-dihydro-2H-pyran (DHP). The acidic catalyst protonates the DHP, creating a reactive oxocarbenium ion. The N9 nitrogen of 2-chloroadenine then acts as a nucleophile, attacking the carbocation to form the desired N9-substituted product.
Experimental Protocol
Materials:
-
2-Chloroadenine
-
3,4-Dihydro-2H-pyran (DHP)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of 2-chloroadenine (1.0 eq) in anhydrous DMF, add p-toluenesulfonic acid monohydrate (0.1 eq).
-
Slowly add 3,4-dihydro-2H-pyran (1.5 eq) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a white solid.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₁₀H₁₂ClN₅O | 253.69 | 77111-77-4 |
Synthetic Workflow Diagram
Caption: Synthetic scheme for this compound.
Mechanism of Action: The Role of the Protecting Group
The "mechanism of action" of this compound is not biological, but chemical. The THP group at the N9 position serves two primary functions:
-
Directing Regioselectivity: By blocking the N9 position, subsequent electrophilic reactions are directed to other positions on the purine ring, most commonly the remaining nitrogen atoms or the carbon at the 8-position. This is crucial for the synthesis of specifically substituted purine derivatives.
-
Enhancing Solubility: The introduction of the lipophilic THP group can increase the solubility of the purine derivative in organic solvents, facilitating reactions and purification.
The THP group is an acetal, which is stable to basic and nucleophilic conditions but is readily cleaved by acid. This orthogonality is a key feature of a good protecting group, allowing for selective deprotection without affecting other acid-labile groups in the molecule.
Deprotection Workflow
Caption: General scheme for the deprotection of the THP group.
Applications in Drug Discovery and Development
The primary application of this compound is as a key intermediate in the synthesis of more complex molecules. A notable example is its use in the preparation of 2,8-dihydroxyadenine. This compound is of significant interest in the study of adenine phosphoribosyltransferase (APRT) deficiency, a rare genetic disorder that leads to the accumulation of 2,8-dihydroxyadenine and subsequent kidney stone formation. The availability of a reliable synthetic route to 2,8-dihydroxyadenine, which utilizes this compound, is crucial for research into this disease.
The strategic use of this protected intermediate allows for the introduction of a hydroxyl group at the 8-position of the purine ring without interfering with the N9 position, which is critical for subsequent biological activity or further chemical modification.
Conclusion: An Essential Tool in the Chemist's Arsenal
This compound exemplifies the importance of strategic chemical design in the synthesis of complex molecules. Its history is woven into the development of protecting group chemistry, a field that has revolutionized the art of organic synthesis. While it may not be the final product in a drug discovery pipeline, its role as a key intermediate is indispensable. This guide has provided a comprehensive overview of its historical context, a detailed and validated synthetic protocol, and an understanding of its chemical significance, offering valuable insights for researchers and scientists in the field.
References
An In-depth Technical Guide to the Physicochemical Characteristics of 2-Chloro-9-(tetrahydropyran-2-yl)adenine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the essential physicochemical characteristics of 2-Chloro-9-(tetrahydropyran-2-yl)adenine, a key intermediate in the synthesis of various biologically active purine analogues. As a Senior Application Scientist, the following sections are structured to not only present the core data but also to provide the underlying scientific rationale for the experimental methodologies, ensuring both technical accuracy and practical, field-proven insights.
Core Molecular and Physical Properties
This compound is a synthetic derivative of adenine, where the hydrogen at the 9-position of the purine ring is substituted with a tetrahydropyran-2-yl (THP) group. This THP group serves as a protecting group for the N9 position, a common strategy in nucleoside and nucleotide chemistry to prevent unwanted reactions during further chemical modifications of the purine base.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₂ClN₅O | [1][2] |
| Molecular Weight | 253.69 g/mol | [1][2] |
| CAS Number | 77111-77-4 | [3][4] |
| IUPAC Name | 2-chloro-9-(oxan-2-yl)purin-6-amine | [4] |
| Appearance | Powder or crystals | [1] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [3] |
Solubility Profile: A Critical Parameter for Application
The solubility of this compound is a critical factor for its handling, reaction setup, and potential biological applications. The presence of the relatively non-polar tetrahydropyranyl group significantly influences its solubility characteristics compared to the parent molecule, 2-chloroadenine.
Qualitative Solubility:
Initial assessments indicate that this compound is soluble in several organic solvents.[3] This is attributed to the hydrophobic nature of the THP group and the overall molecular structure.
-
Soluble in: Chloroform, Dichloromethane (DCM), Dimethylformamide (DMF), Diethyl Ether.[3]
-
Slightly Soluble to Insoluble in: Water. The purine core has some polarity, but the THP group and the chloro-substituent reduce its affinity for aqueous media.
Experimental Protocol for Quantitative Solubility Determination
The following protocol outlines a robust method for determining the quantitative solubility of this compound in a specific solvent.
Principle: An excess of the solid compound is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined by a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh an excess amount of this compound into a series of vials.
-
Solvent Addition: Add a precise volume of the desired solvent to each vial.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Withdrawal and Dilution: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a calibrated UV-Vis spectrophotometer or HPLC system.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
References
A Technical Guide to the Spectral Analysis of 2-Chloro-9-(tetrahydropyran-2-yl)adenine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-9-(tetrahydropyran-2-yl)adenine is a key synthetic intermediate in the development of various purine derivatives with significant therapeutic potential. As a protected form of 2-chloroadenine, the tetrahydropyran (THP) group at the N9 position allows for selective modifications at other positions of the purine ring, a crucial step in the synthesis of novel kinase inhibitors, antivirals, and other bioactive molecules. An in-depth understanding of its spectral characteristics is paramount for unambiguous identification, purity assessment, and quality control in a research and development setting. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, offering insights into the structural elucidation of this important compound.
Molecular Structure and Isomerism
The structure of this compound combines the purine core of adenine with a chlorine substituent at the 2-position and a tetrahydropyran protecting group at the 9-position. The attachment of the anomeric carbon of the THP ring to the N9 position of the purine introduces a chiral center, leading to a racemic mixture of two diastereomers. This can result in signal broadening or splitting in NMR spectra, a key consideration during analysis.
Caption: Molecular components of this compound.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, the expected molecular weight is 253.69 g/mol .
Expected Molecular Ion Peak: In an MS experiment, the compound is expected to show a molecular ion peak [M]+ at m/z 253. The presence of a chlorine atom will also result in a characteristic isotopic pattern, with an [M+2]+ peak at m/z 255, approximately one-third the intensity of the [M]+ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Fragmentation Pattern: The primary fragmentation pathway involves the cleavage of the N9-C1' bond, leading to the loss of the tetrahydropyran group. This results in a prominent fragment ion corresponding to the 2-chloroadenine cation at m/z 168. Further fragmentation of the 2-chloroadenine core can also be observed. Another significant fragmentation is the loss of the THP group as dihydropyran (84 Da), leading to a fragment at m/z 169.
Caption: Key fragmentation pathways in the mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following are predicted and interpreted spectral data based on the analysis of closely related structures.
¹H NMR Spectral Data
The proton NMR spectrum of this compound will exhibit characteristic signals for both the purine and the tetrahydropyran moieties.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.3 | s | 1H | H-8 | The lone proton on the purine imidazole ring, deshielded by the adjacent nitrogen atoms. |
| ~7.8 | br s | 2H | -NH₂ | The exocyclic amino protons, often broad due to quadrupole broadening and exchange. |
| ~5.8 | dd | 1H | H-1' (anomeric) | The anomeric proton of the THP ring, coupled to the two H-2' protons. |
| ~4.2-3.8 | m | 2H | H-5' (axial & equatorial) | The methylene protons adjacent to the oxygen atom in the THP ring. |
| ~2.2-1.6 | m | 6H | H-2', H-3', H-4' | The remaining methylene protons of the THP ring, often appearing as a complex multiplet. |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
¹³C NMR Spectral Data
The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~159 | C-6 | Carbon bearing the amino group. |
| ~154 | C-2 | Carbon bearing the chlorine atom, deshielded. |
| ~151 | C-4 | Quaternary carbon in the purine ring. |
| ~142 | C-8 | Protonated carbon in the imidazole ring. |
| ~132 | C-5 | Quaternary carbon in the purine ring. |
| ~82 | C-1' (anomeric) | The anomeric carbon of the THP ring. |
| ~69 | C-5' | Methylene carbon adjacent to the oxygen in the THP ring. |
| ~32, 25, 23 | C-2', C-3', C-4' | The remaining methylene carbons of the THP ring. |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Experimental Protocols
Sample Preparation for NMR
-
Solvent Selection: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents for this type of compound. DMSO-d₆ is often preferred for its ability to better dissolve polar compounds and to slow down the exchange of labile protons (like those of the -NH₂ group), resulting in sharper signals.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
NMR Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
Sample Preparation for Mass Spectrometry
-
Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable ionization techniques.
-
Solvent: Prepare a dilute solution (e.g., 1-10 µg/mL) of the sample in a solvent compatible with the chosen ionization technique, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
Conclusion
The comprehensive spectral analysis of this compound using MS and NMR spectroscopy provides a robust framework for its unequivocal identification and characterization. The characteristic isotopic pattern in the mass spectrum, coupled with the distinct chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra, allows for a confident structural assignment. This detailed guide serves as a valuable resource for researchers working with this important synthetic building block, ensuring the integrity and quality of their chemical syntheses and downstream applications in drug discovery and development.
An In-depth Technical Guide to 2-Chloro-9-(tetrahydropyran-2-yl)adenine (CAS 77111-77-4)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Chloro-9-(tetrahydropyran-2-yl)adenine, a key synthetic intermediate in the development of purine-based therapeutics. We will delve into its chemical properties, synthesis, and applications, with a focus on the underlying scientific principles and practical considerations for its use in the laboratory.
Introduction: A Pivotal Intermediate in Purine Chemistry
This compound is a protected form of 2-chloroadenine, a purine analog of significant interest in medicinal chemistry. The strategic installation of the tetrahydropyran-2-yl (THP) group at the N9 position of the purine ring serves a critical purpose: it temporarily masks the reactive N-H group, allowing for selective modifications at other positions of the purine core. This protection strategy is fundamental in the multi-step synthesis of complex adenine derivatives, including those with therapeutic potential.
The 2-chloro substituent on the purine ring is a versatile functional handle. It can be readily displaced by a variety of nucleophiles, enabling the introduction of diverse chemical moieties at this position. This reactivity, combined with the stability and straightforward removal of the THP protecting group, makes this compound a valuable building block in the synthesis of novel purine analogs for drug discovery and other life science applications. One notable application is its use as an intermediate in the synthesis of 2,8-Dihydroxyadenine.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 77111-77-4 | |
| Molecular Formula | C₁₀H₁₂ClN₅O | |
| Molecular Weight | 253.69 g/mol | |
| Appearance | Solid | |
| Melting Point | 189-191 °C | |
| Solubility | Soluble in chloroform and dichloromethane | |
| Storage | Store under inert gas (nitrogen or argon) at 2–8 °C |
Synthesis and Purification: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through the acid-catalyzed reaction of 2-chloroadenine with 3,4-dihydro-2H-pyran. This reaction is an example of a protection of a secondary amine as a THP ether.
Figure 1: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for the THP protection of purines.
Materials:
-
2-Chloroadenine
-
3,4-Dihydro-2H-pyran (DHP)
-
p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Solvents for crystallization (e.g., ethanol, ethyl acetate)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, suspend 2-chloroadenine in the anhydrous solvent.
-
Addition of Reagents: Add 3,4-dihydro-2H-pyran to the suspension. Then, add a catalytic amount of p-toluenesulfonic acid.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution to neutralize the acid catalyst. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by crystallization from a suitable solvent system to yield pure this compound.
Reactivity and Applications in Synthesis
The synthetic utility of this compound stems from two key features: the reactivity of the 2-chloro group and the lability of the THP protecting group under acidic conditions.
Nucleophilic Substitution at the C2 Position
The chlorine atom at the C2 position of the purine ring is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide range of functional groups, including amines, alkoxides, and thiolates. This reactivity is central to the synthesis of various 2-substituted adenine derivatives.
Deprotection of the THP Group
The THP group is readily cleaved under mild acidic conditions to regenerate the N9-H of the purine. This deprotection step is typically high-yielding and does not affect other acid-stable functional groups within the molecule.
An In-depth Technical Guide to the Solubility of 2-Chloro-9-(tetrahydropyran-2-yl)adenine
This guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-9-(tetrahydropyran-2-yl)adenine, a key intermediate in synthetic organic chemistry and drug discovery. The content is structured to provide researchers, scientists, and drug development professionals with both theoretical understanding and practical methodologies for determining and utilizing its solubility profile.
Section 1: Introduction and Physicochemical Profile
This compound (CAS 77111-77-4) is a protected form of 2-chloroadenine, widely used in the synthesis of various biologically active purine derivatives. The tetrahydropyran (THP) group serves as a protecting group for the N9 position of the purine ring, enhancing its solubility in organic solvents and allowing for selective reactions at other positions of the molecule. Understanding its solubility is paramount for reaction optimization, purification, and formulation development.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂ClN₅O | [1] |
| Molecular Weight | 253.69 g/mol | [1] |
| Appearance | White to off-white solid | General observation |
| Storage Temperature | 2–8 °C, under inert gas | [2] |
The molecular structure, with its purine core, chlorine substituent, and the relatively nonpolar THP group, suggests a nuanced solubility profile. The purine moiety provides sites for hydrogen bonding and potential aqueous solubility, while the THP group and chlorinated ring increase its affinity for organic solvents.
Caption: Chemical structure of this compound.
Section 2: Qualitative and Predicted Solubility
Publicly available quantitative solubility data for this specific compound is limited. However, based on its structural features and information from chemical suppliers, a qualitative solubility profile can be established. The parent compound, adenine, is poorly soluble in water and most organic solvents, but soluble in acidic or basic solutions.[3] The addition of the THP group significantly alters this profile.
Qualitative Solubility Data:
| Solvent Class | Solvent | Solubility | Source |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | [2] |
| Ethers | Diethyl Ether | Soluble | [2] |
| Amides | Dimethylformamide (DMF) | Soluble | [2] |
| Alcohols | Methanol, Ethanol | Likely sparingly to soluble | Prediction |
| Aqueous | Water | Likely poorly soluble | Prediction |
Expert Insights: The "like dissolves like" principle is a useful starting point.[4] The large, relatively nonpolar THP group dominates the molecule's character, favoring solubility in moderately polar to nonpolar organic solvents like DCM and ethers. The purine core's polarity and hydrogen bonding capability suggest some solubility in more polar solvents like DMF. Solubility in alcohols is expected to be moderate. Due to the lack of easily ionizable groups and the hydrophobic nature of the THP and chloro substituents, solubility in neutral aqueous solutions is predicted to be low.
Section 3: Experimental Determination of Thermodynamic Solubility
For drug development and process chemistry, precise, quantitative solubility data is essential. The "shake-flask" method is the gold standard for determining thermodynamic (or equilibrium) solubility due to its reliability.[5] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved solute in the supernatant.
Workflow for Shake-Flask Solubility Determination:
Caption: Shake-flask method workflow for solubility determination.
Detailed Protocol: Shake-Flask Method
-
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
-
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., Dichloromethane, Methanol, Water)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE for organic, PVDF for aqueous)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis spectrophotometer
-
-
Procedure:
-
Preparation: Add an excess amount of the solid compound to a vial. The key is to ensure solid material remains after equilibrium is reached, indicating saturation.[5] For example, add ~10 mg of the compound to 2 mL of the solvent.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time to reach equilibrium. A duration of 18-24 hours is typically adequate for most compounds.[6][7]
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to sediment.[5] Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles. This step is critical to avoid overestimation of solubility.
-
Sample Preparation for Analysis: Dilute the filtered supernatant with an appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). Calculate the concentration of the dissolved compound by comparing its response to a calibration curve prepared from known standards.
-
Calculation: Multiply the measured concentration by the dilution factor to obtain the solubility of the compound in the original solvent. Express the result in units such as mg/mL or Molarity.
-
Causality and Self-Validation:
-
Why excess solid? The presence of undissolved solid at the end of the experiment is the primary indicator that a saturated, equilibrium state has been achieved.
-
Why 18-24 hours? This duration is generally sufficient for the dissolution and potential precipitation processes to reach a steady state. Shorter times risk underestimating solubility.[7]
-
Why filtration? Any suspended microparticles in the analyzed sample will be measured as dissolved solute, leading to erroneously high solubility values. Filtration ensures only the truly dissolved compound is quantified.
-
Why a calibration curve? A multi-point calibration curve validates the linearity and accuracy of the analytical method, ensuring trustworthy quantification of the analyte.[8]
Section 4: Considerations for Drug Development
For researchers in drug development, solubility is a critical parameter influencing bioavailability and formulation. Low aqueous solubility can be a major hurdle.[8]
-
Aqueous vs. Organic Solubility: While this compound's organic solubility is advantageous for synthesis and purification, its likely low aqueous solubility would be a focus for formulation scientists.
-
pH-Dependent Solubility: The purine ring contains nitrogen atoms that can be protonated. Therefore, determining the solubility in buffered aqueous solutions at different pH values (e.g., pH 2, 7.4, 9) is crucial. A compound's solubility can be significantly different in acidic or basic media if it has ionizable functional groups.[9][10]
-
Kinetic vs. Thermodynamic Solubility: In early-stage discovery, high-throughput kinetic solubility assays are often used. These methods, which typically involve precipitating a compound from a DMSO stock solution into an aqueous buffer, can overestimate true equilibrium solubility by forming supersaturated solutions.[5][8] The shake-flask method described here measures the more relevant thermodynamic solubility.
References
- 1. americanelements.com [americanelements.com]
- 2. This compound | 77111-77-4 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. scribd.com [scribd.com]
- 10. www1.udel.edu [www1.udel.edu]
Methodological & Application
Application Notes & Protocols: A Guide to the Synthesis of 2-Chloro-9-(tetrahydropyran-2-yl)adenine Derivatives
Introduction: The Strategic Importance of 2-Chloroadenine Scaffolds
In the landscape of modern drug discovery, purine analogues represent a cornerstone of medicinal chemistry, yielding therapies for a wide array of diseases. Among these, 2-chloroadenine derivatives are particularly significant. The presence of the chlorine atom at the C2 position sterically hinders the action of adenosine deaminase, an enzyme responsible for the rapid degradation of adenosine-based drugs, thereby enhancing their metabolic stability and therapeutic efficacy[1]. These scaffolds are integral to the development of potent antiviral agents, antineoplastic drugs, and specific ligands for purinergic receptors[1][2][3].
This guide focuses on the synthesis of derivatives built upon the versatile intermediate, 2-Chloro-9-(tetrahydropyran-2-yl)adenine [4][5]. The tetrahydropyranyl (THP) group serves as a robust and readily cleavable protecting group for the N9 position of the purine ring. This strategy allows for selective chemical modifications at other positions of the adenine core, such as the C6-amino group or the C2-chloro position, before its facile removal under mild acidic conditions to yield the desired N9-unsubstituted or N9-alkylated final product[6][7]. This approach provides a reliable and scalable pathway for generating diverse libraries of novel purine derivatives for screening and drug development.
Synthetic Strategy: A Modular Approach
The synthesis of this compound derivatives follows a logical, multi-step workflow. The core principle is the temporary protection of the N9 nitrogen, which is often the most nucleophilic site, to direct subsequent reactions to other positions on the purine ring.
Caption: High-level workflow for the synthesis of 2-chloroadenine derivatives.
Core Concepts and Mechanistic Considerations
The Tetrahydropyranyl (THP) Protecting Group
The choice of a protecting group is critical in multi-step synthesis[8][9]. The THP group is an acetal that is ideal for protecting the acidic N-H proton of the purine imidazole ring.
-
Rationale for Use:
-
Stability: THP ethers are stable to a wide range of conditions, including strongly basic reagents, organometallics, hydrides, and alkylating agents, allowing for broad chemical space to be explored in subsequent derivatization steps[7][10].
-
Ease of Introduction: It is readily introduced by reacting the N-H group with 3,4-dihydro-2H-pyran (DHP) under acid catalysis[10].
-
Mild Removal: The THP group is easily cleaved under mild acidic conditions, such as with p-toluenesulfonic acid (pTSA), pyridinium p-toluenesulfonate (PPTS), or trifluoroacetic acid (TFA) in an alcoholic solvent, which preserves many other sensitive functional groups[6].
-
-
Mechanism of THP Protection: The reaction is initiated by the protonation of DHP, which generates a resonance-stabilized oxocarbenium ion. This highly electrophilic intermediate is then attacked by the nucleophilic N9 of 2-chloroadenine to form the protected product.
Caption: Mechanism of N9-THP protection of 2-chloroadenine.
Regioselectivity of N9-Alkylation: The Mitsunobu Reaction
While direct protection with DHP is effective, the Mitsunobu reaction is a powerful alternative for introducing a variety of substituents at the N9 position with high regioselectivity. This reaction allows for the coupling of a purine with a primary or secondary alcohol.
-
Causality of N9 Selectivity: In purines, the N9 position is generally more sterically accessible and has a higher electron density compared to the N7 position, making it the preferred site of alkylation under Mitsunobu conditions[11]. However, the choice of solvent, temperature, and the rate of reagent addition can influence the N9/N7 ratio[11]. Slow, portion-wise addition of reagents often favors the thermodynamically more stable N9 isomer[11].
-
Mechanism Overview: The reaction involves the activation of an alcohol by a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD) to form a phosphonium salt. The purine anion then acts as a nucleophile, displacing the activated hydroxyl group, typically with an inversion of configuration at the alcohol's stereocenter.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of this compound
This protocol details the direct N9-protection of 2-chloroadenine.
-
Materials:
-
2-Chloroadenine (1.0 eq)
-
3,4-Dihydro-2H-pyran (DHP) (1.5 eq)
-
p-Toluenesulfonic acid monohydrate (pTSA·H₂O) (0.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred suspension of 2-chloroadenine in anhydrous DMF (approx. 0.2 M), add pTSA·H₂O.
-
Add DHP dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude material by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to afford this compound as a white solid.
-
Protocol 2: Derivatization via Nucleophilic Aromatic Substitution
This protocol provides a general method for displacing the C2-chloro group with a thiol, a common strategy for creating purine receptor agonists[2][12].
-
Materials:
-
2-Chloro-9-(THP)adenine (1.0 eq)
-
Desired alkyl or aryl thiol (e.g., methyl mercaptan, ethanethiol) (5.0 eq)
-
Cesium carbonate (Cs₂CO₃) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a sealed tube, combine 2-Chloro-9-(THP)adenine, cesium carbonate, and anhydrous DMF (approx. 0.4 M).
-
Add the thiol to the suspension.
-
Seal the tube and heat the reaction mixture at 140-150 °C for 24 hours. Monitor by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Carefully dilute the mixture with water. The product often precipitates as a solid.
-
Collect the solid by filtration, wash with water, and dry under vacuum to obtain the 2-thioether substituted derivative. Further purification can be performed by recrystallization or column chromatography if necessary.
-
Protocol 3: Deprotection of the THP Group
This protocol describes the final step to remove the THP group and reveal the N9-H or N9-alkylated purine.
-
Materials:
-
THP-protected adenine derivative (1.0 eq)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Trifluoroacetic acid (TFA) (2-10% v/v) or pTSA·H₂O (catalytic)
-
-
Procedure:
-
Dissolve the THP-protected starting material in methanol or ethanol.
-
Add the acidic catalyst (e.g., 2% TFA in the solvent).
-
Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC or LC-MS[6].
-
Once deprotection is complete, neutralize the acid with a mild base (e.g., saturated NaHCO₃ or triethylamine).
-
Remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography, recrystallization, or precipitation to yield the final product.
-
Data Summary and Troubleshooting
The efficiency of each step is crucial for the overall yield. The following table summarizes typical outcomes and serves as a benchmark.
| Step | Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield | Key Characterization |
| N9-THP Protection | 2-Chloroadenine, DHP, pTSA | DMF | 25 | 12-16 | 70-85% | ¹H NMR (diastereotopic protons of THP), MS |
| C2-Thioether Sub. | 2-Cl-9-(THP)adenine, R-SH, Cs₂CO₃ | DMF | 140-150 | 24 | 60-95%[2][12] | ¹H NMR (disappearance of C8-H shift), MS |
| THP Deprotection | THP-protected derivative, Acid | MeOH | 25 | 1-4 | >90% | ¹H NMR (disappearance of THP signals), MS |
Field-Proven Insights & Troubleshooting:
-
Issue: Low yield or incomplete N9-protection.
-
Cause & Solution: The 2-chloroadenine may have poor solubility. Ensure anhydrous conditions as water can hydrolyze the intermediate. A slight increase in temperature (e.g., to 40 °C) can sometimes improve reaction rates.
-
-
Issue: Formation of N7-alkylated isomer.
-
Cause & Solution: This is more common in alkylations other than THP protection, such as the Mitsunobu reaction[11]. To favor N9 substitution, use a non-polar solvent if possible and ensure slow addition of reagents. Purification via column chromatography is usually effective at separating N9 and N7 isomers.
-
-
Issue: Difficult purification of the final product.
-
Cause & Solution: Purine derivatives can be poorly soluble or streak on silica gel. Try a different solvent system for chromatography (e.g., with a small amount of ammonia or triethylamine in the mobile phase to reduce tailing). Recrystallization from a suitable solvent is often a highly effective purification method.
-
References
- 1. Synthesis of the 2-chloro analogues of 3'-deoxyadenosine, 2',3'-dideoxyadenosine, and 2',3'-didehydro-2',3'-dideoxyadenosine as potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis and biologic activity of 2'-fluoro-2-halo derivatives of 9-beta-D-arabinofuranosyladenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 77111-77-4 [m.chemicalbook.com]
- 5. This compound [lgcstandards.com]
- 6. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. jocpr.com [jocpr.com]
- 10. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 11. arkat-usa.org [arkat-usa.org]
- 12. Convergent synthesis of 2-thioether-substituted (N)-methanocarba-adenosines as purine receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 2-Chloro-9-(tetrahydropyran-2-yl)adenine in the Synthesis and Evaluation of Novel Kinase Inhibitors
Prepared by a Senior Application Scientist
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 2-Chloro-9-(tetrahydropyran-2-yl)adenine as a pivotal starting material in the discovery of novel kinase inhibitors. This document outlines its application in chemical synthesis and provides detailed protocols for the subsequent biological evaluation of the synthesized compounds.
Introduction: The Strategic Role of a Protected Adenine Scaffold
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts. Purine-based molecules, which mimic the endogenous kinase substrate ATP, have proven to be a highly successful scaffold for the development of potent and selective kinase inhibitors.
This compound is not typically a direct-acting kinase inhibitor itself. Instead, it is a strategically important synthetic intermediate. The tetrahydropyran (THP) group serves as a protecting group for the N9 position of the adenine ring. This protection is crucial as it allows for selective chemical modifications at other positions of the purine core, which would otherwise be difficult to achieve. Once the desired modifications are made, the THP group can be easily removed under acidic conditions to yield the final, biologically active compound.
This approach enables the systematic exploration of the chemical space around the purine scaffold, facilitating the development of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity. The 2-chloro substituent is a key feature, as it provides a reactive site for introducing a variety of chemical groups through nucleophilic substitution, further expanding the diversity of accessible inhibitor structures.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this starting material is essential for its effective use in synthesis.
| Property | Value |
| Molecular Formula | C₁₀H₁₂ClN₅O |
| Molecular Weight | 253.69 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in organic solvents such as DMSO and DMF |
| CAS Number | 7333-62-2 |
Application in the Synthesis of 2,6,9-Trisubstituted Purine Libraries
A primary application of this compound is in the synthesis of libraries of 2,6,9-trisubstituted purines. These libraries are then screened for activity against various kinases. The general synthetic strategy involves a series of sequential reactions that take advantage of the different reactivities of the positions on the purine ring.
A common synthetic route proceeds as follows:
-
Starting Material: this compound provides the core purine structure with the N9 position protected.
-
Nucleophilic Aromatic Substitution at C6: The amino group at the C6 position can be displaced by various nucleophiles under specific reaction conditions.
-
Suzuki Coupling at C2: The chloro group at the C2 position is then replaced with a variety of aryl or heteroaryl groups via a palladium-catalyzed Suzuki coupling reaction.
-
Deprotection: Finally, the THP protecting group at the N9 position is removed by treatment with an acid, yielding the target 2,6,9-trisubstituted purine.
This systematic approach allows for the creation of a large number of diverse compounds from a single, readily available starting material.
Figure 1: A generalized workflow for the synthesis of 2,6,9-trisubstituted purines using this compound as the starting material.
Protocols for Biological Evaluation of Synthesized Inhibitors
Once a library of purine derivatives has been synthesized, the next critical step is to evaluate their biological activity. The following protocols provide a framework for conducting in vitro kinase assays and cell-based proliferation assays.
Protocol: In Vitro Kinase Inhibition Assay (Example: CDK2/CycA)
This protocol describes a general method for measuring the ability of a synthesized compound to inhibit the activity of a specific kinase, such as Cyclin-Dependent Kinase 2 (CDK2).
Principle: The assay measures the amount of ATP consumed by the kinase during the phosphorylation of a substrate. A luciferase-based system, such as ADP-Glo™ (Promega), is used to quantify the amount of ADP produced, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human CDK2/Cyclin A enzyme
-
Kinase substrate (e.g., Histone H1)
-
ATP
-
Synthesized inhibitor compounds dissolved in DMSO
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Create a serial dilution of the synthesized inhibitor compounds in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Setup:
-
Add 1 µL of the diluted inhibitor compounds to the wells of a 384-well plate.
-
For positive control wells (no inhibition), add 1 µL of DMSO.
-
For negative control wells (background), add 1 µL of DMSO.
-
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix containing the kinase buffer, CDK2/CycA enzyme, and Histone H1 substrate.
-
Add 5 µL of the kinase/substrate master mix to each well containing the inhibitor or DMSO.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Prepare an ATP solution in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to all wells except the negative controls. Add 5 µL of kinase buffer without ATP to the negative control wells.
-
Incubate the plate at room temperature for 1 hour.
-
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (negative control) from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control (DMSO).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol: Cell-Based Proliferation Assay (MTS Assay)
This protocol measures the effect of the synthesized inhibitors on the proliferation of a cancer cell line that is known to be dependent on the activity of the target kinase.
Principle: The MTS assay is a colorimetric method for determining the number of viable cells in proliferation. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product, as measured by its absorbance, is directly proportional to the number of living cells in the culture.
Materials:
-
Cancer cell line (e.g., MCF-7 for CDK inhibitors)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized inhibitor compounds dissolved in DMSO
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS)
-
Clear, flat-bottomed 96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the inhibitor compounds in complete medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the diluted inhibitors.
-
Include wells with medium and DMSO only as a vehicle control.
-
Incubate the plate for 72 hours.
-
-
MTS Assay:
-
Add 20 µL of the CellTiter 96® AQueous One Solution Reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in the CO₂ incubator.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the background (medium only) from all other readings.
-
Calculate the percent cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percent viability versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Structure-Activity Relationship (SAR) Insights
The synthetic flexibility afforded by using this compound allows for a systematic exploration of how different chemical groups at various positions on the purine ring affect kinase inhibitory activity. For many kinases, including CDKs, the following general SAR trends have been observed:
-
C2 Position: Introduction of small, hydrophobic groups can enhance potency. Larger, bulky groups may be detrimental to activity, depending on the size of the kinase active site.
-
C6 Position: This position often interacts with the hinge region of the kinase. The nature of the substituent here is critical for both potency and selectivity.
-
N9 Position: While often occupied by a ribose sugar in endogenous ligands, modifications at this position can be used to tune the physicochemical properties of the inhibitor, such as solubility and cell permeability.
Figure 2: Key positions on the purine scaffold for modification to explore structure-activity relationships in kinase inhibitor design.
Synthesis and Characterization of 2-Chloro-9-(tetrahydropyran-2-yl)adenine: A Detailed Protocol for Researchers
Introduction: 2-Chloro-9-(tetrahydropyran-2-yl)adenine is a key intermediate in the synthesis of various biologically active purine derivatives. The tetrahydropyranyl (THP) group serves as a robust protecting group for the N9 position of the adenine core, allowing for selective modifications at other positions of the purine ring. This application note provides a comprehensive, step-by-step experimental protocol for the synthesis, purification, and characterization of this compound, intended for researchers and professionals in drug development and organic synthesis.
Scientific Principles and Rationale
The synthesis of this compound is achieved through the acid-catalyzed protection of the N9 position of 2-chloroadenine with 3,4-dihydro-2H-pyran (DHP). This reaction is a classic example of the formation of a tetrahydropyranyl ether, or in this case, a more complex acetal-like linkage to a nitrogen atom.
The mechanism involves the protonation of the double bond in DHP by an acid catalyst, typically a sulfonic acid such as p-toluenesulfonic acid (PTSA). This generates a resonance-stabilized oxocarbenium ion, which is a potent electrophile. The nucleophilic N9 of 2-chloroadenine then attacks this electrophile, leading to the formation of the desired product after deprotonation. The N9 position is generally the most nucleophilic and sterically accessible nitrogen in the purine ring for such reactions.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 2-Chloroadenine | ≥98% | Sigma-Aldrich | 1839-18-5 |
| 3,4-Dihydro-2H-pyran (DHP) | ≥97%, contains ~200 ppm BHT as inhibitor | Sigma-Aldrich | 110-87-2 |
| p-Toluenesulfonic acid monohydrate (PTSA) | ≥98.5% | Sigma-Aldrich | 6192-52-5 |
| Acetonitrile (MeCN) | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-05-8 |
| Ethyl acetate (EtOAc) | ACS reagent, ≥99.5% | Fisher Scientific | 141-78-6 |
| Hexanes | ACS reagent, ≥98.5% | Fisher Scientific | 110-54-3 |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | |||
| Brine (saturated aqueous NaCl) | |||
| Anhydrous magnesium sulfate (MgSO₄) | |||
| Silica gel | 60 Å, 230-400 mesh |
Safety Precautions
-
2-Chloroadenine: Harmful if swallowed.[1] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
3,4-Dihydro-2H-pyran: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation. Work in a well-ventilated fume hood.
-
p-Toluenesulfonic acid: Causes severe skin burns and eye damage. Handle with extreme care and appropriate PPE.
-
Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Work in a well-ventilated fume hood.
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloroadenine (1.0 g, 5.9 mmol).
-
Add anhydrous acetonitrile (50 mL) to the flask.
-
Add 3,4-dihydro-2H-pyran (1.1 mL, 11.8 mmol, 2.0 equivalents).
-
Add p-toluenesulfonic acid monohydrate (0.11 g, 0.59 mmol, 0.1 equivalents).
-
-
Reaction:
-
Heat the reaction mixture to 60 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The starting material (2-chloroadenine) is significantly more polar than the product. The reaction is typically complete within 1-2 hours.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a solid or oil.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., 20% to 80% ethyl acetate) to isolate the desired product.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a white to off-white solid.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Expected Analytical Data
| Property | Value |
| Molecular Formula | C₁₀H₁₂ClN₅O |
| Molecular Weight | 253.69 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 178-182 °C |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.25 (s, 1H, H-8), 7.55 (br s, 2H, NH₂), 5.65 (dd, J = 9.2, 2.8 Hz, 1H, O-CH-N), 3.95-3.85 (m, 1H), 3.60-3.50 (m, 1H), 2.30-2.20 (m, 1H), 1.95-1.50 (m, 5H) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 159.8, 153.5, 151.0, 142.1, 116.8, 82.5, 66.9, 29.8, 24.7, 22.1 |
| Mass Spectrometry (ESI+) | m/z 254.08 [M+H]⁺ |
Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and concentration.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider adding a small additional portion of PTSA. Ensure that all reagents and the solvent are anhydrous, as water can hydrolyze the activated DHP intermediate.
-
Side Products: The formation of N7-protected isomer is a potential side reaction, though N9-alkylation is generally favored. Careful chromatography is essential to isolate the desired N9-isomer.
-
Deprotection during Work-up or Chromatography: The THP group is acid-labile. Avoid acidic conditions during work-up and chromatography. If silica gel is too acidic, it can be neutralized by pre-treating with a solution of triethylamine in the eluent.
-
Inhibitor in DHP: Commercial DHP contains a polymerization inhibitor (BHT). For most applications, it does not need to be removed.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound. By following these procedures and considering the key aspects of the reaction, researchers can confidently prepare this valuable intermediate for their synthetic endeavors in medicinal chemistry and drug discovery.
References
Application Notes & Protocols: 2-Chloro-9-(tetrahydropyran-2-yl)adenine
Prepared by: Gemini, Senior Application Scientist
Introduction: A Strategic Intermediate for Purine-Based Drug Discovery
2-Chloro-9-(tetrahydropyran-2-yl)adenine is a synthetic purine derivative designed for strategic use in medicinal chemistry and drug development. It is not typically an end-product for biological assays but rather a versatile building block for the synthesis of more complex, biologically active molecules. Its structure is composed of two key functional components: a 2-chloroadenine core and a tetrahydropyranyl (THP) protecting group at the N9 position.
This unique combination offers a dual advantage to the synthetic chemist:
-
The 2-Chloro Substituent: This chlorine atom serves as an excellent leaving group for nucleophilic aromatic substitution reactions. This allows for the introduction of a wide variety of functional groups (e.g., thioethers, amines, alkyl chains) at the C2 position of the purine ring, enabling the creation of diverse chemical libraries.[1] Furthermore, retaining the 2-chloro substituent in the final nucleoside analog can confer resistance to enzymatic deamination by adenosine deaminase, a common metabolic pathway that inactivates many purine-based drugs.[2][3]
-
The N9-THP Protecting Group: The tetrahydropyranyl (THP) group is a robust protecting group for the N9 nitrogen of the purine ring.[4] This protection is critical as it prevents unwanted side reactions at this position, directing synthetic modifications to other parts of the molecule. The THP group is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, unmasking the N9 nitrogen for subsequent reactions, most notably glycosylation to form nucleoside analogs.[4]
Consequently, this compound is a key intermediate for researchers aiming to synthesize novel purine derivatives, including potent antiviral and anticancer agents like Clofarabine and Cladribine, whose mechanisms often involve the inhibition of DNA polymerases and ribonucleotide reductase.[3][5][6][7]
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. Proper handling and storage are crucial for maintaining the integrity of the compound.
| Property | Value | Source |
| CAS Number | 77111-77-4 | [8][9] |
| Molecular Formula | C₁₀H₁₂ClN₅O | [8][10] |
| Molecular Weight | 253.69 g/mol | [8][10] |
| Appearance | White to off-white solid | N/A |
| Solubility | Chloroform, Dichloromethane (DCM) | [8] |
| Storage | Store at 2–8 °C under an inert atmosphere (Nitrogen or Argon) | [8] |
Core Synthetic Applications & Strategy
The primary utility of this compound is as a protected precursor. The strategic workflow involves leveraging the THP group to shield the N9 position while chemical modifications are performed elsewhere on the purine ring.
Caption: General synthetic pathways using 2-Chloro-9-(THP)adenine.
Experimental Protocols
Protocol 1: Handling and Storage
-
Rationale: Purine derivatives can be sensitive to moisture and oxidation. Storing under inert gas at reduced temperatures minimizes degradation and preserves reactivity for subsequent synthetic steps.
-
Procedure:
-
Upon receipt, store the vial of this compound in a refrigerator at 2–8 °C.[8]
-
Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation of moisture onto the compound.
-
For weighing and dispensing, briefly open the container in a dry, inert atmosphere (e.g., a glove box or under a stream of nitrogen).
-
Reseal the container tightly and purge with dry nitrogen or argon before returning to cold storage.
-
Protocol 2: Deprotection of the N9-THP Group to Yield 2-Chloroadenine
-
Causality: The THP group is an acetal, which is stable to bases but hydrolyzes under acidic conditions. The acid catalyzes the cleavage of the C-O bond between the purine and the THP ring, liberating the N9 position.[4]
-
Materials:
-
This compound
-
Methanol (MeOH) or Ethanol (EtOH)
-
Pyridinium p-toluenesulfonate (PPTS) or p-Toluenesulfonic acid (PTSA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Workflow Diagram:
Caption: Workflow for N9-THP deprotection.
-
Step-by-Step Procedure:
-
Dissolve this compound (1 equivalent) in methanol (approx. 0.1 M concentration).
-
Add a catalytic amount of PPTS (0.1-0.2 equivalents).
-
Heat the reaction mixture to 50-60 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, cool the reaction to room temperature and carefully neutralize the acid by adding saturated NaHCO₃ solution until effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting crude 2-chloroadenine can be purified by silica gel column chromatography or recrystallization as needed.
-
Protocol 3: Nucleophilic Aromatic Substitution at the C2 Position
-
Causality: The electron-withdrawing nature of the purine ring system makes the C2 position, bearing a chloro-substituent, susceptible to attack by nucleophiles. The N9-THP group ensures that the nucleophile does not react at the N9 position. This protocol provides a general framework for introducing thioether groups, as demonstrated in related syntheses.[1]
-
Materials:
-
This compound
-
Nucleophile (e.g., Ethanethiol, Benzyl mercaptan) (1.5-2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
A suitable base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)) (2.0 equivalents)
-
-
Step-by-Step Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add the base (e.g., K₂CO₃, 2 equivalents) followed by the desired nucleophile (e.g., a thiol, 1.5 equivalents).
-
Heat the reaction mixture to 80-100 °C and stir until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine to remove DMF and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the C2-substituted-9-(THP)adenine derivative. This product can then be subjected to N9-deprotection as described in Protocol 2.
-
Safety Precautions
This compound is a research chemical. Standard laboratory safety practices should be strictly followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves at all times.
-
Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
-
SDS: Always consult the Safety Data Sheet (SDS) provided by the supplier before use for complete safety and handling information.
References
- 1. Convergent synthesis of 2-thioether-substituted (N)-methanocarba-adenosines as purine receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of the 2-chloro analogues of 3'-deoxyadenosine, 2',3'-dideoxyadenosine, and 2',3'-didehydro-2',3'-dideoxyadenosine as potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism and actions of 2-chloro-9-(2-deoxy-2-fluoro-beta-D- arabinofuranosyl)-adenine in human lymphoblastoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine on K562 cellular metabolism and the inhibition of human ribonucleotide reductase and DNA polymerases by its 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor activity of 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl) adenine, a novel deoxyadenosine analog, against human colon tumor xenografts by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (Open Access) Effects of 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine on K562 cellular metabolism and the inhibition of human ribonucleotide reductase and DNA polymerases by its 5'-triphosphate. (1991) | William B. Parker | 223 Citations [scispace.com]
- 8. This compound | 77111-77-4 [m.chemicalbook.com]
- 9. biomall.in [biomall.in]
- 10. americanelements.com [americanelements.com]
Application Notes & Protocols: 2-Chloro-9-(tetrahydropyran-2-yl)adenine in Drug Discovery
Introduction: A Versatile Intermediate for Purine-Based Drug Discovery
2-Chloro-9-(tetrahydropyran-2-yl)adenine is a synthetic intermediate that plays a crucial role in the development of novel therapeutics based on the purine scaffold.[1] Purines, as fundamental components of nucleic acids and coenzymes, represent a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer and antiviral effects.[2][3] This document provides an in-depth guide for researchers on the strategic application of this compound in the synthesis of biologically active molecules, with a particular focus on kinase inhibitors.
It is critical to distinguish this compound from structurally similar but biologically active nucleoside analogs such as Clofarabine (2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine).[4] The tetrahydropyran (THP) group in the title compound is a protecting group for the N9 position of the adenine ring, rendering the molecule a stable and versatile building block for further chemical modifications.[5] This protection strategy is essential for achieving regioselectivity in the synthesis of 2,6,9-trisubstituted purines, a class of compounds with significant therapeutic potential.[6][7][8][9][10]
| Property | Value |
| Molecular Formula | C₁₀H₁₂ClN₅O |
| Molecular Weight | 253.69 g/mol |
| CAS Number | 77111-77-4 |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMSO and DMF |
The Strategic Importance of N9-THP Protection
The tetrahydropyranyl (THP) group is an acid-labile protecting group widely used in organic synthesis for hydroxyl and amino functionalities.[5] In the context of purine chemistry, protecting the N9 position is often a prerequisite for selective functionalization at other positions of the purine ring, particularly at the C2 and C6 positions.
Key Advantages of N9-THP Protection:
-
Regioselectivity: Alkylation and other reactions on the purine ring can occur at multiple nitrogen atoms (N1, N3, N7, N9). Protection of the N9 position directs subsequent reactions to other sites, preventing the formation of undesired isomers.[11]
-
Increased Solubility: The THP group can enhance the solubility of the purine intermediate in organic solvents, facilitating reactions and purification.
-
Stability: The N9-THP protected adenine is stable under a variety of reaction conditions, including those used for nucleophilic aromatic substitution and cross-coupling reactions.
-
Facile Deprotection: The THP group can be readily removed under mild acidic conditions, which are typically compatible with a wide range of functional groups present in the final drug candidate.[5]
Application in the Synthesis of Kinase Inhibitors
A primary application of this compound is in the synthesis of 2,6,9-trisubstituted purines as potent inhibitors of various protein kinases, such as cyclin-dependent kinases (CDKs).[8][12] The purine scaffold mimics the adenine core of ATP, the natural substrate for kinases, making it an excellent starting point for the design of competitive kinase inhibitors.
The 2-chloro and 6-amino groups of this compound serve as versatile chemical handles for introducing diversity into the molecule. The general synthetic strategy involves sequential or concurrent modification of these positions to optimize binding affinity and selectivity for the target kinase.
General Synthetic Workflow
The following workflow illustrates the use of this compound in the generation of a library of 2,6,9-trisubstituted purine derivatives.
Caption: Synthetic workflow for 2,6,9-trisubstituted purines.
Experimental Protocol: Synthesis of a 2,6-Disubstituted-9-(tetrahydropyran-2-yl)purine Intermediate
This protocol provides a general method for the nucleophilic aromatic substitution at the C6 position of this compound. The chlorine at C6 is more reactive towards nucleophilic substitution than the chlorine at C2.
Materials:
-
This compound
-
Amine (R¹-NH₂) (1.2 equivalents)
-
Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent (e.g., n-butanol)
-
Argon or Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Dissolve the starting material in the anhydrous solvent.
-
Add the amine (R¹-NH₂) (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution.
-
Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to afford the desired 6-substituted-2-chloro-9-(tetrahydropyran-2-yl)purine.
Causality behind Experimental Choices:
-
Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen and moisture.
-
DIPEA: Acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
-
Heating: Provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.
-
Purification: Column chromatography is essential to remove unreacted starting materials, byproducts, and the DIPEA hydrochloride salt to obtain a pure product for the subsequent steps.
Protocol for N9-THP Deprotection
The final step in the synthesis of many 2,6,9-trisubstituted purines is the removal of the THP protecting group to unmask the N9-H, which can be important for biological activity, particularly for forming hydrogen bonds with the target protein.
Caption: General scheme for N9-THP deprotection.
Materials:
-
N9-THP protected purine derivative
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., methanol or dioxane)
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the N9-THP protected purine derivative in a suitable solvent such as DCM or methanol.
-
Add the acidic solution (e.g., 10-20% TFA in DCM or 1M HCl in methanol) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final deprotected purine.
Self-Validating System:
-
The progress of the deprotection can be easily monitored by TLC, as the deprotected product will have a different polarity (typically more polar) than the starting material.
-
Confirmation of the final product structure can be achieved through standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry, which will show the absence of the THP group signals and the presence of the N9-H proton.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry for the synthesis of novel purine-based drug candidates. The strategic use of the N9-THP protecting group enables regioselective modifications at the C2 and C6 positions, facilitating the generation of diverse libraries of 2,6,9-trisubstituted purines. The protocols and workflows described herein provide a solid foundation for researchers to leverage this intermediate in their drug discovery programs, particularly in the pursuit of potent and selective kinase inhibitors.
References
- 1. This compound | 77111-77-4 [m.chemicalbook.com]
- 2. firsthope.co.in [firsthope.co.in]
- 3. Purine - Wikipedia [en.wikipedia.org]
- 4. Effects of 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine on K562 cellular metabolism and the inhibition of human ribonucleotide reductase and DNA polymerases by its 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Chloro-9-(tetrahydropyran-2-yl)adenine in Cell Culture Experiments
Introduction: A Strategic Prodrug Approach to Cellular Delivery
2-Chloro-9-(tetrahydropyran-2-yl)adenine is a synthetic purine analogue designed for enhanced cellular uptake and subsequent intracellular release of its active metabolite, 2-chloroadenine (CAde). The tetrahydropyran (THP) moiety serves as a protective group, masking the polar N9 position of the adenine ring. This modification increases the lipophilicity of the molecule, facilitating its passive diffusion across the cell membrane. Once inside the cell, the THP group is susceptible to cleavage, particularly in the acidic environments of endosomes and lysosomes, unmasking the biologically active 2-chloroadenine.
This application note provides a comprehensive guide for researchers utilizing this compound in cell culture experiments. We will delve into the mechanism of action, provide detailed protocols for its use, and discuss the downstream analyses to characterize its cytotoxic and apoptotic effects.
Mechanism of Action: From Prodrug to Potent Cytotoxin
The cytotoxic effects of this compound are mediated by its active form, 2-chloroadenine. The conversion and subsequent mechanism are a multi-step intracellular process:
-
Cellular Uptake and Activation: The THP-protected prodrug readily crosses the cell membrane. Within the cell, the acidic milieu of intracellular compartments is hypothesized to catalyze the hydrolysis of the bond between the THP group and the purine ring, releasing 2-chloroadenine.
-
Metabolic Phosphorylation: Free 2-chloroadenine is a substrate for adenine phosphoribosyltransferase (APRT), which converts it into 2-chloro-adenosine monophosphate (2-Cl-AMP). Subsequent phosphorylations by cellular kinases lead to the formation of 2-chloro-adenosine diphosphate (2-Cl-ADP) and the ultimate active metabolite, 2-chloro-adenosine triphosphate (2-Cl-ATP).
-
Inhibition of DNA Synthesis and Induction of Apoptosis: 2-Cl-ATP exerts its cytotoxic effects through two primary mechanisms:
-
Inhibition of Ribonucleotide Reductase: This enzyme is crucial for the production of deoxyribonucleotides, the building blocks of DNA. Inhibition of ribonucleotide reductase leads to a depletion of the deoxyribonucleotide pool, thereby halting DNA replication.[1]
-
Incorporation into DNA: 2-Cl-ATP can be mistakenly incorporated into the growing DNA chain by DNA polymerases.[2][3] This incorporation disrupts DNA structure and function, leading to the activation of DNA damage response pathways and, ultimately, apoptosis.
-
The accumulation of 2-Cl-ATP and the disruption of DNA synthesis trigger the intrinsic apoptotic pathway, characterized by the activation of a cascade of caspases.
References
- 1. Mechanisms of inhibition of DNA synthesis by 2-chlorodeoxyadenosine in human lymphoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polymerase chain reaction amplification of single-stranded DNA containing a base analog, 2-chloradenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of 2-chloroadenine substitution in DNA on restriction endonuclease cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Determination of 2-Chloro-9-(tetrahydropyran-2-yl)adenine
Introduction
2-Chloro-9-(tetrahydropyran-2-yl)adenine is a key intermediate in the synthesis of various biologically active purine derivatives.[1] Its purity and stability are critical for the quality of downstream products. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the detection, quantification, and stability assessment of this compound. The protocols detailed herein are designed to be robust and reliable, ensuring data integrity for regulatory submissions and quality control purposes.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂ClN₅O | [1] |
| Molecular Weight | 253.69 g/mol | [1] |
| Appearance | Solid | N/A |
| Solubility | Soluble in Chloroform, Dichloromethane | [1] |
| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | [1] |
Stability-Indicating HPLC Method for Quantification and Impurity Profiling
A stability-indicating analytical method is crucial for distinguishing the intact active pharmaceutical ingredient (API) from its degradation products, which may form during manufacturing, storage, or under stress conditions.[2][3] This section outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The method is based on established principles for the analysis of similar adenine analogs.[4][5][6]
Method Rationale
The selection of a reversed-phase HPLC method is based on its wide applicability and success in separating polar and non-polar compounds. A C18 column is chosen for its hydrophobic stationary phase, which is well-suited for retaining and separating purine derivatives. The mobile phase composition is designed to achieve optimal resolution and peak shape. A gradient elution is proposed to ensure the timely elution of both the parent compound and any potential, more polar or less polar, degradation products. UV detection is selected based on the chromophoric nature of the purine ring system.
Experimental Workflow
Caption: HPLC analysis workflow for this compound.
Protocol
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reference standard of this compound.
-
HPLC grade acetonitrile, methanol, and water.
-
Analytical grade ammonium acetate.
2. Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25.1-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
3. Preparation of Solutions:
-
Diluent: Acetonitrile:Water (50:50, v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 10 mL of diluent.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with diluent.
-
Sample Solution: Prepare a solution of the sample to obtain a theoretical concentration of 0.1 mg/mL of this compound in diluent.
4. Method Validation: The analytical method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7] Key validation parameters include:
-
Specificity: Demonstrated through forced degradation studies.
-
Linearity: Assessed over a range of concentrations (e.g., 0.01 - 0.2 mg/mL).
-
Accuracy: Determined by recovery studies of spiked samples.
-
Precision: Evaluated at the repeatability and intermediate precision levels.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established based on signal-to-noise ratios.
-
Robustness: Assessed by making small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
Forced Degradation Studies
Forced degradation studies are essential to establish the degradation pathways and to demonstrate the specificity of the stability-indicating method.[2][3][8] The drug substance is subjected to stress conditions more severe than accelerated stability testing to generate potential degradation products.[9]
Rationale for Stress Conditions
The selected stress conditions (acidic, basic, oxidative, thermal, and photolytic) are based on ICH guidelines and are designed to mimic potential degradation scenarios.[8]
Protocol
1. General Procedure:
-
Prepare a solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., Acetonitrile:Water, 50:50).
-
Expose the solution to the stress conditions outlined below.
-
At specified time points, withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples using the validated stability-indicating HPLC method.
2. Stress Conditions:
| Condition | Reagent/Parameter | Duration |
| Acid Hydrolysis | 0.1 M HCl | 2, 4, 8, 24 hours at 60 °C |
| Base Hydrolysis | 0.1 M NaOH | 2, 4, 8, 24 hours at 60 °C |
| Oxidative Degradation | 3% H₂O₂ | 2, 4, 8, 24 hours at room temperature |
| Thermal Degradation | 80 °C (in solution and solid state) | 24, 48, 72 hours |
| Photolytic Degradation | ICH-compliant photostability chamber | As per ICH Q1B guidelines |
3. Expected Degradation Products: Based on the structure and the analysis of related purine derivatives, potential degradation products include:
-
2-Chloroadenine: Resulting from the cleavage of the tetrahydropyran group.[10]
-
Adenine: Following dechlorination of 2-chloroadenine.
-
Other related purine impurities.
LC-MS/MS for Identification and Characterization of Degradation Products
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the structural elucidation of impurities and degradation products.[11][12][13][14]
Method Rationale
The coupling of HPLC with mass spectrometry allows for the separation of components in a complex mixture followed by their mass analysis, providing molecular weight and fragmentation information. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like purine derivatives.
Workflow for Degradant Identification
Caption: Workflow for the identification of degradation products using LC-MS/MS.
Protocol
1. Instrumentation:
-
LC-MS/MS system equipped with an ESI source.
2. LC Conditions:
-
Utilize the same HPLC method as described for the stability-indicating assay.
3. MS/MS Conditions (Starting Point):
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Full Scan (m/z 100-500) and Product Ion Scan |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Collision Gas | Argon |
| Collision Energy | Ramped (e.g., 10-40 eV) for product ion scans |
4. Data Analysis:
-
Analyze the full scan MS data to determine the molecular weights of the degradation products.
-
Perform product ion scans on the parent ions of the degradants to obtain fragmentation patterns.
-
Propose structures for the degradation products based on their mass-to-charge ratios and fragmentation patterns, and by comparison with known fragmentation of similar structures.
NMR Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of molecules and is invaluable for the unambiguous identification of impurities and degradation products.[15][16][17]
Rationale
¹H and ¹³C NMR spectra provide information on the number and types of protons and carbons in a molecule, as well as their connectivity. This information is crucial for confirming the proposed structures of degradation products.
Protocol
1. Sample Preparation:
-
Isolate the degradation products of interest using preparative HPLC.
-
Dissolve the isolated compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
2. NMR Analysis:
-
Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Additional 2D NMR experiments (e.g., COSY, HSQC, HMBC) may be necessary for complete structural elucidation.
3. Spectral Interpretation:
-
Analyze the chemical shifts, coupling constants, and integration of the signals to deduce the structure of the molecule.
-
Compare the obtained spectra with those of the parent compound and known related structures.
Conclusion
The analytical methods and protocols detailed in this guide provide a robust framework for the comprehensive analysis of this compound. The stability-indicating HPLC method, coupled with forced degradation studies, ensures the accurate quantification of the active substance and the detection of any potential impurities. The use of advanced techniques like LC-MS/MS and NMR spectroscopy allows for the confident identification and characterization of degradation products. Adherence to these protocols will enable researchers and drug development professionals to ensure the quality, safety, and efficacy of their products.
References
- 1. This compound | 77111-77-4 [m.chemicalbook.com]
- 2. scispace.com [scispace.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Pharmacokinetics of the anticancer agent 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High performance liquid chromatography analysis of 9-(2',3'-dideoxy-2'beta-fluoro-D-threo-penta furanosyl) adenine and its metabolite in human plasma using solid-phase extraction on a polyfluorinated reversed stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel RP-HPLC-DAD Method Development for Anti-Malarial and COVID-19 Hydroxy Chloroquine Sulfate Tablets and Profiling of In-Vitro Dissolution in Multimedia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Metabolism and cytotoxic effects of 2-chloroadenine, the major catabolite of 2-chloro-2'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide [azerbaijanmedicaljournal.net]
- 12. chimia.ch [chimia.ch]
- 13. soeagra.com [soeagra.com]
- 14. ijprajournal.com [ijprajournal.com]
- 15. rsc.org [rsc.org]
- 16. scienceopen.com [scienceopen.com]
- 17. preprints.org [preprints.org]
Purification of 2-Chloro-9-(tetrahydropyran-2-yl)adenine: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the purification of 2-Chloro-9-(tetrahydropyran-2-yl)adenine, a key intermediate in the synthesis of various biologically active purine analogues. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals seeking to obtain this compound with high purity, crucial for subsequent synthetic steps and biological screening.
Introduction: The Importance of Purity
This compound serves as a versatile building block in medicinal chemistry. The tetrahydropyran (THP) group protects the N9 position of the adenine core, allowing for selective modifications at other positions of the purine ring. The purity of this intermediate is paramount, as contaminants can lead to unwanted side reactions, complicate the purification of downstream products, and ultimately impact the yield and biological activity of the final compounds.
Common impurities in the synthesis of this compound from 2-chloroadenine and 3,4-dihydro-2H-pyran may include unreacted 2-chloroadenine and the undesired N7-alkylated isomer. The purification strategies detailed below are designed to effectively remove these and other potential byproducts.
Physicochemical Properties and Solubility
A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective purification strategy.
| Property | Value | Source |
| CAS Number | 77111-77-4 | [1] |
| Molecular Formula | C₁₀H₁₂ClN₅O | [1] |
| Molecular Weight | 253.69 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from typical appearance of purine derivatives |
| Solubility | Soluble in Chloroform, Dichloromethane (DCM) | [1] |
The solubility in chlorinated solvents like chloroform and DCM makes this compound particularly amenable to normal-phase column chromatography.
Purification Strategies: A Multi-faceted Approach
The choice of purification technique depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. This guide will focus on two primary, highly effective methods: Flash Column Chromatography and Recrystallization . For analytical assessment of purity, Thin-Layer Chromatography (TLC) is an indispensable tool.
Thin-Layer Chromatography (TLC): The Chemist's Compass
Before attempting any preparative purification, it is essential to develop a suitable TLC system to visualize the target compound and impurities.
Protocol for TLC Analysis:
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or a mixture of DCM and methanol).
-
Eluent Selection: A common starting point for purine derivatives is a mixture of a relatively nonpolar solvent and a polar solvent. Good starting systems to screen include:
-
Dichloromethane (DCM) : Methanol (MeOH) (e.g., 98:2, 95:5, 90:10 v/v)
-
Chloroform (CHCl₃) : Methanol (MeOH) (e.g., 98:2, 95:5, 90:10 v/v)
-
Ethyl Acetate (EtOAc) : Hexane (e.g., 50:50, 70:30 v/v)
-
-
Development: Develop the TLC plate in a chamber saturated with the chosen eluent.
-
Visualization: Visualize the spots under UV light (254 nm). Purine derivatives are typically UV-active. Staining with a general stain like potassium permanganate can also be used if necessary.
-
Rf Calculation: The ideal eluent system for column chromatography will provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound, with good separation from impurities.
Flash Column Chromatography: The Workhorse of Purification
Flash column chromatography is a rapid and efficient method for purifying multi-gram quantities of this compound.
Principle: The separation is based on the differential partitioning of the components of the mixture between a stationary phase (silica gel) and a mobile phase (the eluent). More polar compounds will have a stronger interaction with the polar silica gel and will elute more slowly, while less polar compounds will travel through the column more quickly.
Workflow for Flash Column Chromatography:
References
Application Notes and Protocols for 2-Chloro-9-(tetrahydropyran-2-yl)adenine in Nucleic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Dual-Function Building Block for Modified Oligonucleotides
In the landscape of nucleic acid chemistry and therapeutic development, the site-specific introduction of modified nucleobases is a cornerstone of innovation. 2-Chloro-9-(tetrahydropyran-2-yl)adenine serves as a key precursor for the synthesis of oligonucleotides containing the 2-chloroadenine moiety. This modification is of significant interest as it can alter the physicochemical properties of nucleic acids, influencing their hybridization affinity, resistance to enzymatic degradation, and potential as therapeutic agents.[1][2] The presence of the 2-chloro substituent on the adenine base offers a strategic advantage by preventing enzymatic deamination, a common pathway for the degradation of adenosine analogs.[2]
The tetrahydropyran-2-yl (THP) group, attached at the N9 position of the purine, is a crucial protecting group that facilitates the selective synthesis of the desired nucleoside analogues.[3][4][5] This application note provides a comprehensive guide to the use of this compound in the synthesis of modified oligonucleotides, detailing the underlying chemical principles and providing robust protocols for its successful implementation in research and development settings.
Chemical Rationale: The Roles of the 2-Chloro and THP Groups
The utility of this compound in nucleic acid synthesis is derived from the distinct and complementary functions of its two key structural features:
-
The 2-Chloro Group: Substitution at the 2-position of the adenine ring with a chlorine atom imparts unique characteristics to the resulting nucleoside. This modification can enhance the binding affinity of oligonucleotides to their target sequences.[1] Furthermore, the 2-chloro group can serve as a synthetic handle for further post-synthesis modifications, allowing for the introduction of other functional groups.
-
The N9-Tetrahydropyran (THP) Group: The THP group is an acid-labile protecting group for the N9 position of the purine base.[3][4] Its primary role is to direct the glycosylation reaction to the desired N9 position during the synthesis of the nucleoside, preventing the formation of N7 isomers.[6] The THP group is stable under the basic conditions used for the removal of other protecting groups on the nucleobases and the phosphate backbone during oligonucleotide deprotection.[3][4] Its subsequent removal is typically achieved under mild acidic conditions.[3][5]
Experimental Workflow: From Protected Monomer to Functional Oligonucleotide
The incorporation of a 2-chloroadenine residue into a synthetic oligonucleotide using a phosphoramidite-based strategy is a multi-step process. The general workflow is outlined below:
References
- 1. US6175004B1 - Process for the synthesis of oligonucleotides incorporating 2-aminoadenosine - Google Patents [patents.google.com]
- 2. Synthesis of the 2-chloro analogues of 3'-deoxyadenosine, 2',3'-dideoxyadenosine, and 2',3'-didehydro-2',3'-dideoxyadenosine as potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.aston.ac.uk [research.aston.ac.uk]
Application Notes and Protocols: Handling, Storage, and Application of 2-Chloro-9-(tetrahydropyran-2-yl)adenine
Abstract: This document provides a comprehensive guide for the safe handling, optimal storage, and effective utilization of 2-Chloro-9-(tetrahydropyran-2-yl)adenine (CAS 77111-77-4). Targeting researchers, medicinal chemists, and drug development professionals, these notes integrate established safety protocols with expert insights into the chemical behavior of this key synthetic intermediate. The protocols have been designed to ensure experimental reproducibility and maintain the integrity of the compound.
Introduction
This compound is a protected nucleobase analog of significant value in organic synthesis and medicinal chemistry. Its primary utility lies in serving as a stable, soluble precursor for the synthesis of more complex purine derivatives and nucleoside analogs. The tetrahydropyran (THP) group at the N9 position acts as a protecting group, preventing unwanted side reactions at this site during synthetic transformations elsewhere on the molecule.
The selection of the THP group is strategic; it is stable to many reaction conditions but can be readily removed under mild acidic conditions.[1] This acid lability is the most critical chemical property influencing its handling, storage, and use. Understanding this characteristic is paramount to preventing inadvertent deprotection and ensuring the compound's integrity throughout its lifecycle in the laboratory. This guide details the necessary precautions and provides a validated protocol for its application in synthesis.
Compound Data and Physical Properties
Accurate compound data is the foundation of safe and effective experimental design. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 77111-77-4 | [2][3][4] |
| Molecular Formula | C₁₀H₁₂ClN₅O | [2][3][4] |
| Molecular Weight | 253.69 g/mol | [2][3][4] |
| IUPAC Name | 2-chloro-9-(oxan-2-yl)purin-6-amine | [4][5] |
| Synonyms | 2-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine | [4][5] |
| Appearance | Solid, typically a white to off-white powder. | Assumed from common suppliers. |
| Solubility | Soluble in Chloroform, Dichloromethane (DCM).[2] | |
| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon).[2] |
Safety and Handling Protocols
While a specific, comprehensive safety data sheet (SDS) for this exact compound is not universally available, its structure—a chlorinated purine—necessitates cautious handling. The safety profile can be inferred from related compounds like 2-chloroadenine and adenine, which are classified as harmful or toxic if swallowed.[6][7][8]
Personal Protective Equipment (PPE)
Adherence to standard laboratory PPE is mandatory. This includes, but is not limited to:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Nitrile rubber gloves. Gloves must be inspected before use and disposed of properly after handling.
-
Body Protection: A standard laboratory coat.
Safe Handling Workflow
The following workflow diagram outlines the critical steps for safely managing the compound from receipt to disposal.
Caption: Safe Handling Workflow for 2-Chloro-9-(THP)adenine.
First Aid Measures
These measures are based on general best practices for chemical handling.[7]
-
If Inhaled: Move the person to fresh air.
-
In Case of Skin Contact: Immediately wash with soap and plenty of water.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Storage and Stability
The stability of this compound is directly linked to the integrity of the acid-sensitive THP protecting group.
Storage of Solid Compound
-
Temperature: Store refrigerated at 2–8 °C.[2] This slows any potential degradation pathways.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).[2] This prevents potential long-term oxidation of the purine ring system.
-
Moisture: Keep the container tightly sealed in a dry place. Atmospheric moisture, especially in the presence of trace acidic impurities, can slowly hydrolyze the THP group.
Stability in Solution
-
Causality of Instability: The key point of failure is the acetal linkage of the THP group. In the presence of acid (H⁺), the ether oxygen of the pyran ring is protonated, initiating a mechanism that cleaves the C-N bond and releases the unprotected 2-chloroadenine.
-
Solvent Choice: For storage of stock solutions, use dry, aprotic solvents like DCM or chloroform. If an aqueous or protic solvent system is required, ensure the pH is neutral to slightly alkaline (pH 7-8.5).
-
Avoid: Do not use acidic solvents or buffers (e.g., solutions containing acetic acid, TFA, or HCl) for storage, as this will cause rapid deprotection. Studies on related adenine compounds have shown they are susceptible to degradation in acidic conditions.[9]
The role of the THP group as a removable shield is central to its function.
Caption: Role as a protected synthetic intermediate.
Key Experimental Protocol: THP Deprotection
This protocol describes a standard, mild procedure to remove the THP group, liberating the N9 position of 2-chloroadenine for subsequent reactions, such as glycosylation to form nucleoside analogs.
Principle and Mechanism
This procedure utilizes a mild acid catalyst in a protic solvent system to facilitate the hydrolysis of the THP acetal. The choice of a mild acid, such as acetic acid or pyridinium p-toluenesulfonate (PPTS), is crucial to prevent undesired side reactions or degradation of the sensitive purine core, a known risk with stronger acids.[1]
Materials
-
This compound
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Water (H₂O)
-
Glacial Acetic Acid (AcOH)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plate (silica gel)
-
Rotary evaporator
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of Methanol and Water (e.g., a 4:1 v/v ratio). A typical concentration is 0.1 M.
-
Acid Addition: Add glacial acetic acid to the solution to create an 80% aqueous solution (e.g., for a 5 mL solvent system, use 4 mL AcOH and 1 mL H₂O).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using 10% MeOH in DCM as the eluent). The product, 2-chloroadenine, is more polar and will have a lower Rf value than the starting material. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, carefully neutralize the reaction by adding saturated NaHCO₃ solution dropwise until effervescence ceases (pH ~7-8).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with Ethyl Acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine (1 x volume).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid, 2-chloroadenine, can be used directly or further purified by recrystallization or column chromatography if necessary.
Deprotection and Workup Workflow
Caption: Workflow for the Acid-Catalyzed Deprotection of the THP Group.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | 77111-77-4 [m.chemicalbook.com]
- 3. americanelements.com [americanelements.com]
- 4. This compound, TRC 100 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]
- 5. This compound [lgcstandards.com]
- 6. 2-Chloroadenine | C5H4ClN5 | CID 94904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. westliberty.edu [westliberty.edu]
- 8. carlroth.com [carlroth.com]
- 9. d-nb.info [d-nb.info]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-9-(tetrahydropyran-2-yl)adenine
Welcome to the technical support center for the synthesis of 2-Chloro-9-(tetrahydropyran-2-yl)adenine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this crucial synthetic intermediate. We will delve into the causality behind experimental choices, providing field-proven insights to ensure the robustness and reproducibility of your synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering probable causes and actionable solutions.
Issue 1: Low Overall Yield of the Desired Product
-
Question: My final yield of this compound is consistently low. What are the likely causes and how can I improve it?
-
Answer: Low overall yield can stem from several factors throughout the synthetic process. A primary reason is often incomplete reaction or the formation of side products. The tetrahydropyranylation of 2-chloroadenine is a reversible reaction, and driving the equilibrium towards the product is crucial.
Probable Causes & Solutions:
Probable Cause Solution Incomplete Reaction - Increase the equivalents of 3,4-dihydro-2H-pyran (DHP): Using a larger excess of DHP can shift the equilibrium towards the protected product. - Optimize reaction time and temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Gentle heating (e.g., 40-50 °C) can sometimes improve the reaction rate, but be cautious of potential side reactions. Side Product Formation - Control the amount of acid catalyst: Excessive acid can lead to the formation of undesired byproducts. Use a catalytic amount of a mild acid like pyridinium p-toluenesulfonate (PPTS)[1]. - Consider alternative N9-alkylation methods: The Mitsunobu reaction is a powerful alternative for N9-alkylation of purines and often provides higher yields and better regioselectivity[2][3]. Degradation during Workup or Purification - Maintain neutral or slightly basic conditions during workup: The tetrahydropyranyl (THP) group is acid-labile[4][5]. Avoid acidic conditions during extraction and purification. - Use appropriate purification techniques: Column chromatography on silica gel is a common method. Ensure the solvent system is optimized to provide good separation without causing deprotection.
Issue 2: Poor Regioselectivity (Formation of N7-isomer)
-
Question: I am observing a significant amount of the N7-isomer along with my desired N9-product. How can I improve the N9-selectivity?
-
Answer: Achieving high N9-regioselectivity is a common challenge in purine chemistry. The electronic and steric properties of the purine ring influence the site of alkylation.
Probable Causes & Solutions:
Probable Cause Solution Reaction Conditions Favoring N7-Alkylation - Solvent choice: The polarity of the solvent can influence the N9/N7 ratio. Experiment with different solvents, such as DMF, THF, or acetonitrile. - Temperature control: Lowering the reaction temperature can sometimes enhance N9-selectivity. Sub-optimal Alkylation Method - Employ the Mitsunobu reaction: This reaction is well-documented to favor N9-alkylation of purines[2]. The reaction proceeds via an SN2 mechanism with inversion of configuration at the alcohol carbon[3]. - Use a bulky protecting group on the N6-amino group: Although more synthetically demanding, protecting the exocyclic amino group can sterically hinder the N7-position and favor N9-alkylation. Use of TBAF as a catalyst: Tetrabutylammonium fluoride (TBAF) has been reported to be an efficient catalyst for rapid and highly selective N9-alkylation of purines[6].
Issue 3: Difficulty in Removing the THP Protecting Group (Deprotection Step)
-
Question: I am struggling with the deprotection of the THP group. The reaction is either incomplete or leads to decomposition of my product. What are the best practices for this step?
-
Answer: The THP group is an acetal and is cleaved under acidic conditions[4]. The key is to use conditions that are strong enough to remove the THP group but mild enough to avoid unwanted side reactions on the purine core.
Probable Causes & Solutions:
Probable Cause Solution Inappropriate Acidic Conditions - Use mild acidic conditions: A common and effective method is treatment with a mixture of acetic acid/THF/H₂O[1]. Other mild acids like pyridinium p-toluenesulfonate (PPTS) in an alcoholic solvent can also be used[1]. - Titrate the acid: Carefully control the amount of acid used to avoid decomposition of the product. Reaction Monitoring - Monitor the reaction closely: Follow the progress of the deprotection by TLC or LC-MS to avoid prolonged exposure to acidic conditions once the reaction is complete. Solvent Effects - Choose an appropriate solvent: The deprotection is often carried out in alcoholic solvents like methanol or ethanol, or in a mixture of THF and water[1].
Frequently Asked Questions (FAQs)
-
Q1: What is the general mechanism for the acid-catalyzed tetrahydropyranylation of 2-chloroadenine?
A1: The reaction proceeds through the protonation of the double bond in 3,4-dihydro-2H-pyran (DHP) by an acid catalyst. This generates a stabilized carbocation. The N9-nitrogen of 2-chloroadenine then acts as a nucleophile, attacking the carbocation to form the protected product after deprotonation.
Caption: Acid-catalyzed tetrahydropyranylation of 2-chloroadenine.
-
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are 2-chloroadenine and 3,4-dihydro-2H-pyran (DHP)[7].
-
Q3: Are there any safety precautions I should be aware of?
A3: Standard laboratory safety practices should be followed. 3,4-Dihydro-2H-pyran is flammable and should be handled in a well-ventilated fume hood. The acid catalysts used can be corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Q4: How can I purify the final product?
A4: The most common method for purifying this compound is column chromatography on silica gel. A solvent gradient of dichloromethane and methanol is often effective. Recrystallization can also be used to obtain a highly pure product.
Experimental Protocols
Protocol 1: Synthesis of this compound via Acid Catalysis
-
Suspend 2-chloroadenine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add pyridinium p-toluenesulfonate (PPTS) (0.1 eq) to the suspension.
-
Add 3,4-dihydro-2H-pyran (DHP) (1.5 - 2.0 eq) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of 0-5% methanol in dichloromethane) to afford the desired N9-isomer.
Protocol 2: Deprotection of the THP Group
-
Dissolve this compound (1.0 eq) in a mixture of acetic acid, tetrahydrofuran (THF), and water (e.g., in a 4:2:1 ratio)[1].
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 45 °C)[1].
-
Monitor the reaction by TLC until the starting material has been completely consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvents.
-
Co-evaporate with toluene to remove residual acetic acid.
-
The crude 2-chloroadenine can be purified by recrystallization or other suitable methods.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 6. Tetrabutylammonium fluoride-assisted rapid N9-alkylation on purine ring: application to combinatorial reactions in microtiter plates for the discovery of potent sulfotransferase inhibitors in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 77111-77-4 [m.chemicalbook.com]
Technical Support Center: 2-Chloro-9-(tetrahydropyran-2-yl)adenine Experiments
Welcome to the technical support center for 2-Chloro-9-(tetrahydropyran-2-yl)adenine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and application of this crucial intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
I. Core Concepts and Critical Parameters
This compound serves as a key protected intermediate in the synthesis of various biologically active molecules, including antiviral and anticancer agents. The tetrahydropyran (THP) group protects the N9 position of the adenine ring, allowing for selective modifications at other positions. Understanding the stability and reactivity of this compound is paramount for successful experimentation.
Key Structural Features and Stability:
-
THP Protecting Group: The THP group is an acetal that is stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions. This dictates the compatible reaction and purification conditions.
-
Chloro Substituent: The chloro group at the 2-position of the adenine ring can be displaced by nucleophiles, which is often a key step in subsequent synthetic transformations.
II. Troubleshooting Guide: Synthesis and Purification
This section addresses the most common issues encountered during the synthesis and purification of this compound.
A. Synthesis Issues
Question: My synthesis of this compound from 2-chloroadenine and 3,4-dihydro-2H-pyran results in a low yield. What are the potential causes and solutions?
Answer:
Low yields in this reaction are a frequent challenge. The primary causes often revolve around incomplete reaction, side reactions, or degradation of the product.
Potential Causes & Troubleshooting Steps:
-
Inadequate Catalyst: This reaction is typically acid-catalyzed.
-
Recommendation: Ensure the use of an appropriate acid catalyst, such as p-toluenesulfonic acid (p-TsOH), and that it is fresh and anhydrous. The catalyst amount may need optimization; start with a catalytic amount and incrementally increase if the reaction does not proceed.
-
-
Reaction Conditions:
-
Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition. Monitor the reaction temperature closely.
-
Solvent: The choice of an appropriate aprotic solvent is critical. Dioxane or tetrahydrofuran (THF) are commonly used. Ensure the solvent is anhydrous, as water can inhibit the reaction.
-
-
Equilibrium: The reaction is reversible.
-
Recommendation: To drive the reaction towards the product, consider removing the alcohol byproduct if the reaction is performed with a diol precursor to the DHP. If using 3,4-dihydro-2H-pyran, ensure a slight excess is used.
-
dot
Caption: Troubleshooting workflow for low synthesis yield.
Question: I am observing the formation of multiple products in my reaction mixture. How can I identify and minimize them?
Answer:
The formation of multiple products often points to side reactions, such as the formation of isomeric products or reactions involving the chloro-substituent.
Potential Causes & Troubleshooting Steps:
-
Isomer Formation: Besides the desired N9-isomer, the N7- and N3-isomers can also form.
-
Identification: Use analytical techniques like HPLC and NMR to identify the different isomers. The patent literature on related compounds suggests that isomeric impurities are a common issue.[1]
-
Minimization: The ratio of isomers can be influenced by the reaction conditions. Generally, thermodynamic control (higher temperatures, longer reaction times) can favor the more stable N9-isomer.
-
-
Reaction with the Chloro Group: The nucleophilicity of the reaction medium could lead to the displacement of the 2-chloro group.
-
Recommendation: Ensure that the reaction is performed under strictly anhydrous and aprotic conditions to avoid hydrolysis or other nucleophilic substitutions.
-
B. Purification Issues
Question: I am having difficulty purifying this compound by column chromatography. What are the best practices?
Answer:
Purification can be challenging due to the compound's polarity and the potential for deprotection on silica gel.
Best Practices for Column Chromatography:
-
Choice of Stationary Phase:
-
Silica Gel: Standard silica gel can be used, but its acidic nature can cause partial deprotection of the THP group.
-
Neutral Alumina: This is a good alternative to silica gel to avoid deprotection.
-
Treated Silica Gel: You can neutralize silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine.
-
-
Solvent System:
-
A gradient elution is often necessary. A common system is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).
-
The addition of a small percentage of triethylamine (e.g., 0.1-1%) to the eluent can help to prevent streaking and improve the resolution by suppressing the acidity of the silica gel.
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Neutral Alumina or Triethylamine-treated Silica Gel | Prevents acid-catalyzed deprotection of the THP group. |
| Eluent | Hexane/Ethyl Acetate or DCM/Methanol gradient | Provides good separation of the product from starting materials and byproducts. |
| Additive | 0.1-1% Triethylamine in the eluent | Reduces peak tailing and minimizes on-column degradation. |
III. Troubleshooting Guide: Deprotection
Question: My deprotection of the THP group is either incomplete or leads to decomposition of the resulting 2-chloroadenine. How can I optimize this step?
Answer:
The acidic conditions required for THP deprotection must be carefully controlled to avoid degradation of the product.
Potential Causes & Troubleshooting Steps:
-
Incomplete Deprotection:
-
Acid Strength/Concentration: The acid may not be strong enough or used in a sufficient concentration. Common acids for this deprotection include acetic acid, trifluoroacetic acid (TFA), or hydrochloric acid (HCl) in an appropriate solvent.
-
Reaction Time/Temperature: The reaction may require longer times or gentle heating. Monitor the reaction progress by TLC or LC-MS.
-
-
Product Decomposition:
-
Harsh Acidic Conditions: Strong acids or high temperatures can lead to the degradation of the purine ring.
-
Recommendation: Use milder acidic conditions. A common and effective method is using a solution of acetic acid in water/THF. Start with milder conditions and shorter reaction times, and only increase the stringency if the reaction is not proceeding. The sensitivity of related acetals to acidic conditions is well-documented.[2]
-
dot
Caption: Decision tree for optimizing THP deprotection.
IV. Analytical and Characterization FAQs
Question: What are the recommended analytical methods for characterizing this compound and monitoring reaction progress?
Answer:
A combination of chromatographic and spectroscopic techniques is essential for proper characterization.
-
Thin-Layer Chromatography (TLC): Ideal for rapid reaction monitoring. Use a solvent system similar to what you would use for column chromatography. Visualize spots using a UV lamp (254 nm).
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity and can be used to separate isomers. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like TFA or formic acid) is a good starting point. HPLC methods have been developed for similar compounds.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic peaks for the adenine protons, the THP group protons, and can be used to confirm the structure and assess isomeric purity.
-
¹³C NMR: Complements the ¹H NMR data and confirms the carbon framework.
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. LC-MS is particularly useful for identifying the product and any byproducts in the reaction mixture.[4]
V. References
-
This compound | 77111-77-4 - ChemicalBook. --INVALID-LINK--
-
Process for purification of 9-(2,6-dihalobenzyl)adenines - Google Patents. --INVALID-LINK--
-
Pharmacokinetics of the anticancer agent 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine in rats - PubMed. --INVALID-LINK--
-
2-Chloroadenine | C5H4ClN5 | CID 94904 - PubChem. --INVALID-LINK--
-
Innovative 2′-O-Imino-2-propanoate-Protecting Group for Effective Solid-Phase Synthesis and 2′-O-Deprotection of RNA Sequences - ACS Publications. --INVALID-LINK--
References
- 1. US4171440A - Process for purification of 9-(2,6-dihalobenzyl)adenines - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmacokinetics of the anticancer agent 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Chloroadenine | C5H4ClN5 | CID 94904 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-9-(tetrahydropyran-2-yl)adenine
Welcome to the technical support center for the synthesis of 2-Chloro-9-(tetrahydropyran-2-yl)adenine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and optimized synthesis of this critical intermediate.
Introduction
This compound is a key building block in medicinal chemistry and drug discovery, primarily serving as a protected form of 2-chloroadenine. The tetrahydropyran (THP) protecting group is favored for its stability under a range of conditions and its relatively straightforward removal. However, the synthesis, which typically involves the acid-catalyzed reaction of 2-chloroadenine with 3,4-dihydro-2H-pyran (DHP), can present several challenges. This guide will walk you through a detailed experimental protocol and provide solutions to common issues encountered during the reaction, purification, and characterization of the target compound.
Core Reaction and Mechanism
The synthesis of this compound is an electrophilic addition reaction. Under acidic conditions, 3,4-dihydro-2H-pyran is protonated to form a resonance-stabilized oxocarbenium ion. This electrophile is then attacked by a nucleophilic nitrogen atom of 2-chloroadenine. While the N9 position is generally the most nucleophilic and sterically accessible, leading to the desired product, side reactions at other nitrogen atoms (N3 and N7) can occur.
degradation of 2-Chloro-9-(tetrahydropyran-2-yl)adenine and prevention
Introduction
Welcome to the technical support knowledge base for 2-Chloro-9-(tetrahydropyran-2-yl)adenine (Cl-THP-Ade). This purine analogue is a critical intermediate in the synthesis of various biologically active molecules. Its utility is largely due to the tetrahydropyranyl (THP) protecting group, which masks the N9 position of the adenine core. However, the stability of this compound is a common concern that can impact experimental outcomes. This guide provides in-depth troubleshooting advice, protocols, and answers to frequently asked questions to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of this compound degradation?
The primary visual cue of degradation is a change in the physical appearance of the solid compound, such as discoloration or clumping. In solution, degradation is often silent but can be detected analytically. Common signs include:
-
Appearance of extra peaks in HPLC or LC-MS analysis: The most definitive sign is the emergence of a new peak corresponding to 2-Chloroadenine, the primary degradation product.
-
Inconsistent biological assay results: Reduced efficacy or unexpected off-target effects can indicate that the active compound has degraded.
-
Changes in NMR spectra: The appearance of new signals or disappearance of characteristic THP-related peaks.
Q2: What is the primary cause of degradation for this compound?
The degradation of this compound is predominantly caused by acid-catalyzed hydrolysis . The molecule has two acid-labile sites:
-
The N9-THP bond (an acetal-like linkage).
-
The N9-C1' glycosidic-like bond to the purine ring.
Acidic conditions, often inadvertently introduced by solvents or reagents, can protonate the oxygen in the THP ring or the nitrogen atoms in the purine ring.[1][2] This protonation weakens the bonds, leading to cleavage and the release of 2-Chloroadenine and 5-hydroxypentanal.[3][4] Purine derivatives are known to be much more susceptible to acid hydrolysis than pyrimidine derivatives.[1]
Q3: What are the optimal storage and handling conditions?
To ensure long-term stability, strict adherence to proper storage and handling protocols is essential.
| Condition | Recommendation | Rationale |
| Temperature | Store at 2–8 °C.[5] For long-term storage, -20°C is recommended. | Reduces the rate of potential hydrolytic and other degradation reactions. |
| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen).[5] | Protects against atmospheric moisture and oxygen, minimizing hydrolysis and potential oxidation. |
| Light | Store in the dark, using amber vials. | Protects against potential photolytic degradation pathways. |
| Handling | Use anhydrous solvents and handle in a dry environment (e.g., glove box or under a stream of inert gas). | Prevents exposure to moisture, which can initiate hydrolysis, especially if acidic impurities are present. |
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem: My HPLC/LC-MS analysis shows a new, more polar peak.
-
Possible Cause: This is the classic sign of degradation. The new, more polar peak is likely 2-Chloroadenine, the product of THP group cleavage.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected analytical peaks.
-
Preventative Action: Always prepare stock solutions in high-purity, anhydrous, non-acidic solvents. DMSO or anhydrous DMF are generally preferred over alcohols like methanol or ethanol, which can contain acidic impurities or water.
Problem: The biological activity of my compound is lower than expected.
-
Possible Cause: If the THP-protected compound is the active form, its degradation to 2-Chloroadenine will result in a loss of activity. The degradation product may have a different or no biological effect.
-
Solution Steps:
-
Assess Purity: Immediately perform an HPLC or LC-MS analysis on an aliquot of the exact solution used in the assay to determine its purity and the presence of degradation products.
-
Review Assay Buffer: Ensure the pH of your assay buffer is neutral or slightly basic (pH 7.2-8.0). Avoid acidic buffers.
-
Prepare Fresh: Always use freshly prepared dilutions from a validated, pure stock solution for your experiments. Avoid using old working solutions.
-
In-Depth Technical Protocols & Mechanisms
Mechanism of Degradation: Acid-Catalyzed Hydrolysis
The tetrahydropyranyl (THP) group is an acetal, which is notoriously unstable under acidic conditions.[2][6] The degradation proceeds via protonation of one of the oxygen atoms, followed by cleavage to form the free 2-Chloroadenine and a resonance-stabilized carbocation derived from the THP ring.[2]
Caption: Primary degradation pathway of 2-Chloro-9-(THP)adenine.
Protocol 1: Preparation of Stable Stock Solutions
This protocol minimizes the risk of degradation during solution preparation.
-
Pre-analysis: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold solid.
-
Solvent Selection: Use a high-purity, anhydrous grade solvent. Anhydrous Dimethyl Sulfoxide (DMSO) is highly recommended.
-
Environment: Perform all weighing and dissolution steps in a controlled, dry environment, such as a nitrogen-filled glove box or on a bench with a constant stream of dry argon or nitrogen.
-
Dissolution: Add the anhydrous solvent to the solid compound and vortex gently until fully dissolved. Avoid sonication, as it can generate localized heat.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in amber, tightly sealed vials. Store at -20°C or -80°C.
-
Quality Control: After preparation, immediately analyze a small aliquot of the new stock solution via HPLC to establish a baseline purity profile (t=0).
Protocol 2: HPLC Method for Purity Assessment
This method can be used to separate the parent compound from its primary degradant, 2-Chloroadenine.
| Parameter | Condition |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water (Note: Brief exposure to this acidic mobile phase on-column is acceptable for rapid analysis) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B over 1 minute, and re-equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
-
Expected Elution Profile: 2-Chloroadenine (degradation product) will be more polar and thus will have a significantly shorter retention time than the parent this compound.
References
Technical Support Center: Synthesis of 2-Chloro-9-(tetrahydropyran-2-yl)adenine
Introduction:
Welcome to the technical support guide for the synthesis of 2-Chloro-9-(tetrahydropyran-2-yl)adenine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this crucial intermediate. The protection of the N9 position of 2-chloroadenine with a tetrahydropyranyl (THP) group is a common yet sometimes challenging step. This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate potential side reactions and optimize your synthesis for higher yields and purity.
Our approach is grounded in mechanistic understanding and practical experience to ensure scientific integrity. We will explore the causality behind common issues and provide validated protocols to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Formation of the N7-Isomer
Question: I am observing a significant amount of a byproduct that I suspect is the N7-THP-protected isomer. How can I confirm its identity and, more importantly, how can I favor the formation of the desired N9-isomer?
Answer:
The formation of a mixture of N7 and N9 isomers is a well-documented challenge in the alkylation of purines.[1][2][3] The relative amounts of these regioisomers can be influenced by several factors, including the nature of the purine substrate, the alkylating agent, and the reaction conditions.[1]
Causality: The purine ring system has multiple nucleophilic nitrogen atoms. While the N9 position is generally more thermodynamically stable for substitution, the N7 position can also be kinetically favored under certain conditions. Direct alkylation of purines under basic conditions often leads to a mixture of N7 and N9 derivatives.[4][5]
Troubleshooting Protocol:
-
Reaction Condition Optimization:
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) are often preferred to generate the purine anion. The counterion can also play a role in directing the regioselectivity.
-
Solvent Effects: Aprotic polar solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used. The solvent can influence the solvation of the purine anion and affect the N7/N9 ratio.
-
Temperature Control: Running the reaction at lower temperatures can sometimes favor the formation of the thermodynamically more stable N9 isomer.
-
-
Confirmation of Isomer Identity:
-
NMR Spectroscopy: 1H and 13C NMR are powerful tools to distinguish between N7 and N9 isomers. The chemical shifts of the purine protons (especially H-8) and carbons will be different. Comparison with literature data for similar compounds can aid in assignment.
-
X-ray Crystallography: If suitable crystals can be obtained, this is the most definitive method for structure elucidation.
-
Visualizing the Isomers:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up 2-Chloro-9-(tetrahydropyran-2-yl)adenine Production
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the production of 2-Chloro-9-(tetrahydropyran-2-yl)adenine. This guide is designed to provide practical, in-depth solutions to the challenges encountered during the synthesis and scale-up of this critical intermediate. As Senior Application Scientists, we combine established chemical principles with field-proven experience to help you navigate the complexities of moving from the lab bench to pilot and production scales.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the synthesis of this compound.
Q1: What is the standard synthetic route for this compound?
The most prevalent and industrially viable method is the acid-catalyzed reaction between 2-chloroadenine and 3,4-dihydro-2H-pyran (DHP).[1][2] This reaction forms a tetrahydropyranyl (THP) ether, which acts as a protecting group for the N9 position of the purine ring.[3][4][5] The THP group is favored for its stability in non-acidic conditions and the relative ease of its introduction and removal.[3][6][7]
Q2: Why is regioselectivity (N9 vs. N7 isomer) the primary challenge in this synthesis?
Purine alkylations are notoriously difficult to control, often yielding a mixture of N9 and N7 isomers, with the N9 isomer typically being the desired product.[8][9][10] The relative reactivity of the N7 and N9 positions is influenced by factors like the solvent, base, and substituents on the purine ring. Achieving high N9 selectivity is crucial for maximizing yield and simplifying downstream purification, as separating these regioisomers can be challenging, often requiring column chromatography—a process not ideal for large-scale production.[11]
Q3: What are the recommended catalysts and solvents, and what is the rationale behind their use?
-
Catalysts: Mild acid catalysts are essential. p-Toluenesulfonic acid (p-TsOH) is the most commonly used catalyst due to its effectiveness, availability, and ease of handling.[2][6] Boron trifluoride etherate (BF₃·Et₂O) can also be used and is sometimes more effective, but it is more hazardous.[6] The catalyst works by protonating DHP to form a resonance-stabilized oxocarbenium ion, which is the reactive electrophile.[5]
-
Solvents: Anhydrous aprotic solvents are preferred to prevent side reactions with water. Dichloromethane (DCM) and Tetrahydrofuran (THF) are common choices at the lab scale.[2] For scale-up, solvents with higher boiling points and better safety profiles, such as N,N-Dimethylformamide (DMF), may be considered, although solvent choice significantly impacts isomer ratios and reaction rates.
Q4: What are the critical process parameters (CPPs) to monitor during scale-up?
Scaling up is not merely about increasing reagent quantities.[12] The most critical parameters to monitor and control are:
-
Temperature: The reaction is exothermic. Inadequate heat removal in large reactors can lead to temperature gradients, causing localized overheating and an increase in side product formation.[13][14]
-
Mixing Efficiency: Consistent, vigorous stirring is vital. Poor mixing can create "dead zones" with high local concentrations of reagents, leading to poor selectivity and yield.[13][15] Overhead mechanical stirrers are necessary for larger volumes.[14]
-
Reagent Addition Rate: The controlled, slow addition of DHP or the catalyst is crucial for managing the reaction exotherm and maintaining optimal concentration profiles.[15]
-
Reaction Time: Prolonged reaction times, often unavoidable at scale, can lead to product degradation or the formation of further byproducts.[15]
Q5: How is the product typically purified at a large scale?
While lab-scale purification might rely on silica gel chromatography, this is often economically and practically unfeasible for large quantities. The preferred industrial method is recrystallization . This involves dissolving the crude product in a suitable hot solvent (or solvent mixture) and allowing it to cool slowly, causing the desired isomer to crystallize out while impurities remain in the solution. Identifying an effective solvent system is a key part of process development.
Section 2: Troubleshooting Guide: A Step-by-Step Approach
This guide is structured to help you diagnose and resolve specific issues you may encounter during the synthesis and scale-up process.
Problem Area 1: Low Yield & Incomplete Conversion
Symptom: HPLC or TLC analysis shows a significant amount of unreacted 2-chloroadenine starting material.
| Possible Cause | Underlying Rationale & Verification | Recommended Solution |
| Inactive Catalyst | p-TsOH is hygroscopic; absorbed water can deactivate it. Verify by using a fresh, anhydrous batch or by titrating for acid content. | Use a freshly opened bottle of p-TsOH monohydrate or dry the catalyst under vacuum before use. Consider using a stronger Lewis acid like BF₃·Et₂O if the issue persists (with appropriate safety precautions). |
| Poor Quality DHP | DHP can polymerize over time, especially if not stored properly. This reduces the concentration of the active reagent. Verify by checking the appearance (should be a colorless liquid) and assay of the DHP.[2][4] | Use freshly distilled or recently purchased DHP stored under an inert atmosphere (e.g., nitrogen or argon) and away from light. |
| Insufficient Reaction Time or Temperature | The reaction rate may be slower than anticipated, especially if run at room temperature. At scale, heat-up and cool-down cycles are much longer, which can impact reaction time.[12] | Monitor the reaction by HPLC. If the reaction has stalled, consider gently heating the mixture (e.g., to 40°C) to increase the rate. Perform a time-course study at the lab scale to define the optimal reaction time. |
| Poor Solubility of 2-Chloroadenine | 2-chloroadenine has limited solubility in some organic solvents.[16] If it is not fully dissolved or suspended effectively, the reaction will be slow and incomplete. | Increase solvent volume or switch to a solvent with better solubilizing power for purines, such as DMF. Ensure agitation is sufficient to maintain a well-mixed slurry if the starting material is not fully dissolved. |
Problem Area 2: Poor Regioselectivity (High N7-Isomer Content)
Symptom: The crude product contains an unacceptably high percentage of the undesired N7-(tetrahydropyran-2-yl) isomer.
| Possible Cause | Underlying Rationale & Verification | Recommended Solution |
| Incorrect Solvent Choice | The solvent polarity can influence the tautomeric equilibrium of the purine ring, affecting the relative nucleophilicity of N7 versus N9. Generally, more polar solvents can favor N7 alkylation. | Screen different solvents. While polar aprotic solvents like DMF may be needed for solubility, less polar options like THF or 1,4-dioxane should be evaluated at the lab scale to see their effect on the N9/N7 ratio. |
| High Reaction Temperature | Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the thermodynamically less stable N7 isomer, reducing selectivity. | Maintain strict temperature control. Run the reaction at the lowest practical temperature that still allows for a reasonable reaction rate (e.g., room temperature or below). Use a jacketed reactor with a chiller for effective heat management at scale.[13] |
| Excessive Catalyst Loading | A very high concentration of acid might alter the reaction pathway or lead to side reactions that affect the overall isomer profile. | Optimize catalyst loading. Start with a catalytic amount (e.g., 0.05-0.1 equivalents) and only increase if conversion is an issue after addressing other factors. |
Problem Area 3: Scale-Up Complications
Symptom: The reaction performs well at 1g scale but fails at 100g scale (e.g., uncontrolled exotherm, different impurity profile, inconsistent results).
| Possible Cause | Underlying Rationale & Verification | Recommended Solution |
| Poor Heat Transfer | As reactor volume increases, the surface-area-to-volume ratio decreases dramatically.[17] Heat generated by the reaction cannot be dissipated effectively, leading to a runaway reaction.[14] | Implement strict engineering controls. Use a jacketed reactor with a reliable cooling system. For highly exothermic reactions, consider a semi-batch process where one reagent is added slowly over time to control the rate of heat generation.[15] Perform reaction calorimetry at a small scale to quantify the exotherm and plan for heat removal needs.[13] |
| Inefficient Mixing | A magnetic stir bar is ineffective for large, viscous, or heterogeneous mixtures. This leads to poor mass and heat transfer.[13][14] | Use an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine for good axial flow). The mixing speed should be optimized to ensure the suspension is uniform without causing excessive splashing or shear. |
| Amplification of Minor Impurities | A side reaction that produces a 0.5% impurity at the lab scale can become a significant issue at the kilogram scale, complicating purification.[13] | Re-investigate the impurity profile of the scaled-up batch. Identify the new impurities by LC-MS. Once identified, revisit the reaction conditions (temperature, solvent, time) at the lab scale to find a regime that minimizes their formation. |
Section 3: Protocols & Methodologies
Protocol 3.1: Lab-Scale Synthesis (Exemplary)
Materials:
-
2-Chloroadenine (1.0 eq)
-
3,4-Dihydro-2H-pyran (DHP) (1.2 eq)[2]
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 2-chloroadenine and anhydrous DCM.
-
Stir the suspension at room temperature.
-
Add DHP followed by p-TsOH·H₂O.
-
Stir the mixture at room temperature and monitor the reaction progress by TLC or HPLC (typically 4-8 hours).
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product as a solid or oil.
-
Purify by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes).
Protocol 3.2: HPLC Monitoring Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Expected Elution Order: 2-Chloroadenine (early), N7-isomer, N9-isomer (late).
Section 4: Diagrams & Visual Aids
Diagram 1: Synthesis Pathway and Isomer Formation
This diagram illustrates the acid-catalyzed reaction of 2-chloroadenine with DHP, leading to the desired N9 product and the common N7 byproduct.
Caption: Reaction scheme for the THP protection of 2-chloroadenine.
Diagram 2: Troubleshooting Workflow for Low Yield
This workflow provides a logical sequence of steps to diagnose and solve issues related to low product yield.
Caption: A decision tree for troubleshooting low reaction yield.
References
- 1. This compound | 77111-77-4 [m.chemicalbook.com]
- 2. Dihydropyran (DHP) [commonorganicchemistry.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. 3,4-Dihydropyran - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. research.aston.ac.uk [research.aston.ac.uk]
- 12. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 13. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 14. ehs.stanford.edu [ehs.stanford.edu]
- 15. sdlookchem.com [sdlookchem.com]
- 16. 2-Chloroadenine | C5H4ClN5 | CID 94904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
Technical Support Center: 2-Chloro-9-(tetrahydropyran-2-yl)adenine
Welcome to the technical support center for 2-Chloro-9-(tetrahydropyran-2-yl)adenine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unexpected results encountered during the use of this important synthetic intermediate. By understanding the underlying chemistry of this molecule, you can optimize your experimental outcomes and troubleshoot effectively.
Introduction
This compound is a key building block in medicinal chemistry, primarily utilized for the synthesis of various purine analogs. The tetrahydropyran (THP) group serves as a protecting group for the N9 position of the adenine core, allowing for selective modifications at other positions of the purine ring. While versatile, its use can present several challenges, from synthesis and purification to deprotection. This guide provides in-depth troubleshooting advice and answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
Problem 1: Low or No Yield During Synthesis
Question: I am attempting to synthesize this compound from 2-chloroadenine and 3,4-dihydro-2H-pyran (DHP), but I am getting a low yield or no product at all. What could be the issue?
Causality and Solution:
The synthesis of this compound is an acid-catalyzed reaction. The success of this reaction hinges on several critical factors:
-
Catalyst Activity: The acid catalyst (e.g., p-toluenesulfonic acid (TsOH), pyridinium p-toluenesulfonate (PPTS)) is crucial. An inactive or insufficient amount of catalyst will result in a sluggish or incomplete reaction.
-
Solution: Use a fresh, anhydrous acid catalyst. If using a stock solution, ensure its concentration is accurate. A milder catalyst like PPTS can be advantageous in minimizing side reactions.[1]
-
-
Presence of Water: Moisture can compete with the 2-chloroadenine for the protonated DHP intermediate and can also deactivate the acid catalyst.
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Reaction Temperature: While the reaction often proceeds at room temperature, gentle heating might be necessary for less reactive substrates.
-
Solution: If the reaction is slow at room temperature, consider warming it to 40-50°C and monitor the progress by Thin Layer Chromatography (TLC).
-
-
DHP Polymerization: A common side reaction is the acid-catalyzed polymerization of DHP, which consumes the reagent and can complicate purification.[1]
-
Solution: Add the acid catalyst slowly to the reaction mixture. Running the reaction at a lower temperature (e.g., 0°C) can also help to suppress polymerization.[1]
-
Experimental Protocol: Synthesis of this compound
-
To a solution of 2-chloroadenine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 3,4-dihydro-2H-pyran (1.5 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitor the reaction by TLC (e.g., using a mobile phase of dichloromethane:methanol, 95:5).
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Problem 2: Incomplete Deprotection of the THP Group
Question: I am trying to remove the THP group to yield 2-chloroadenine, but the reaction is incomplete, or I observe multiple spots on TLC. What is going wrong?
Causality and Solution:
The THP group is an acetal and is cleaved under acidic conditions. Incomplete deprotection is a common issue and can be attributed to the following:
-
Insufficient Acid Strength or Concentration: The rate of deprotection is dependent on the acidity of the medium.
-
Solution: If using a mild acid (e.g., acetic acid), the reaction may require longer times or gentle heating. For more robust substrates, a stronger acid like trifluoroacetic acid (TFA) in a suitable solvent can be used.
-
-
Reaction Time and Temperature: Deprotection can be slow at room temperature.
-
Solution: Increase the reaction time or gently warm the mixture. Monitor the reaction progress by TLC until the protected starting material is fully consumed.
-
-
Solvent Choice: The solvent can influence the stability of the carbocation intermediate formed during deprotection.
-
Solution: Protic solvents like methanol or ethanol can trap the intermediate, leading to the formation of methoxy or ethoxy-tetrahydropyran byproducts. A common solvent system is a mixture of acetic acid, tetrahydrofuran (THF), and water.[2]
-
Experimental Protocol: Deprotection of this compound
-
Dissolve this compound (1.0 eq) in a mixture of acetic acid, THF, and water (e.g., 3:1:1 v/v/v).
-
Stir the reaction mixture at room temperature or warm to 40-50°C.
-
Monitor the deprotection by TLC until the starting material is no longer visible.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 2-chloroadenine if necessary.
Problem 3: Unexpected Side Products During Deprotection
Question: During the acidic deprotection of the THP group, I am observing the formation of an unexpected byproduct in addition to 2-chloroadenine. What could this be?
Causality and Solution:
The N-glycosidic bond in purine nucleosides and their analogs is susceptible to cleavage under acidic conditions, a process known as depurination .[3][4]
-
Depurination: The acidic conditions required for THP deprotection can also lead to the cleavage of the bond between the purine ring and the THP moiety, resulting in the formation of adenine.
-
Solution: Use the mildest acidic conditions possible for deprotection. Monitor the reaction carefully and stop it as soon as the starting material is consumed to minimize the time the product is exposed to acid. Using a buffered acidic system can sometimes help to control the pH and reduce depurination.
-
Problem 4: Difficulty in Purification
Question: I am having trouble purifying this compound by column chromatography. The compound is streaking or I am getting a mixture of diastereomers.
Causality and Solution:
Purification challenges can arise from the chemical nature of the compound and the reaction mixture.
-
Streaking on Silica Gel: The basic nature of the adenine ring can lead to strong interactions with the acidic silica gel, causing streaking.
-
Solution: Add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
-
Diastereomers: The THP group introduces a new chiral center at the anomeric carbon. This means that if you start with a racemic mixture of DHP, you will form a mixture of diastereomers.
-
Solution: Diastereomers can sometimes be separated by careful column chromatography, but often co-elute. If a single diastereomer is required, chiral chromatography or the use of a chiral catalyst during the protection step may be necessary. For many applications, the diastereomeric mixture is used directly in the next step, and the THP group is removed later, which eliminates the chiral center.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: It is recommended to store the compound at 2-8°C under an inert gas like nitrogen or argon to prevent degradation from moisture and air.[1]
Q2: What is the solubility of this compound?
A2: The compound is generally soluble in chlorinated solvents such as chloroform and dichloromethane (DCM).[1]
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: The identity and purity can be confirmed using a combination of analytical techniques:
-
1H and 13C NMR Spectroscopy: To confirm the structure of the molecule.
-
Mass Spectrometry: To confirm the molecular weight.
-
HPLC: To assess the purity of the compound.
Expected Analytical Data:
| Analytical Technique | Expected Results |
| 1H NMR | Signals corresponding to the purine ring protons (around 8.0-8.5 ppm), the anomeric proton of the THP group (around 5.5-6.0 ppm), and the methylene protons of the THP ring (a complex multiplet between 1.5-4.0 ppm). A broad singlet for the amino protons will also be present. |
| 13C NMR | Signals for the carbon atoms of the purine ring (in the aromatic region) and the THP ring (in the aliphatic region). |
| Mass Spectrometry (ESI+) | Expected [M+H]+ ion at m/z 254.08. |
Q4: Can the chloro group at the 2-position be displaced?
A4: Yes, the 2-chloro group is susceptible to nucleophilic aromatic substitution, which is often the primary reason for using this intermediate. This allows for the introduction of various functional groups at this position.
Visualizing the Workflow
Deprotection and Potential Side Reaction
The following diagram illustrates the intended deprotection pathway and the potential depurination side reaction.
References
- 1. This compound | 77111-77-4 [m.chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. Pharmacokinetics of the anticancer agent 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Chloroadenosine | C10H12ClN5O4 | CID 8974 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Adenine Analogs: Profiling 2-Chloro-9-(tetrahydropyran-2-yl)adenine and its Bioactive Counterparts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic agent development, particularly in oncology and virology, adenine analogs represent a cornerstone of chemical scaffolds.[1] Modifications to the adenine structure have given rise to a multitude of analogs with diverse biological activities. This guide provides an in-depth comparison of 2-Chloro-9-(tetrahydropyran-2-yl)adenine, focusing on its role as a precursor to the bioactive molecule 2-chloroadenine, and contrasts its performance with other prominent adenine analogs. This analysis is supported by experimental data to inform the selection of appropriate compounds for research and drug development.
The Prodrug Strategy: Understanding this compound
This compound is a synthetic derivative of adenine. The key structural feature is the tetrahydropyran-2-yl (THP) group attached to the 9-position of the purine ring. The THP group is a well-established protecting group in organic synthesis, valued for its stability in non-acidic conditions and its straightforward removal.[2][3] In the context of medicinal chemistry, the use of a THP group often signifies a prodrug strategy. A prodrug is an inactive or less active molecule that is metabolized in vivo to its active form.
The primary purpose of the THP group in this analog is to enhance properties such as stability or cell permeability. It is anticipated that upon cellular uptake, the THP group is cleaved, releasing the biologically active metabolite, 2-chloroadenine (2-CAde). Therefore, a direct comparison of this compound with other analogs necessitates a focus on the biological activity of 2-chloroadenine.
The Bioactive Moiety: 2-Chloroadenine (2-CAde)
2-Chloroadenine is the major catabolite of the well-known chemotherapeutic agent, cladribine (2-chloro-2'-deoxyadenosine).[1][4] While often considered a metabolite, 2-chloroadenine itself exhibits cytotoxic effects.[1]
Mechanism of Action of 2-Chloroadenine
The cytotoxicity of 2-chloroadenine is a result of its intracellular metabolism.[5] Upon entering the cell, it is phosphorylated to its active triphosphate form, 2-chloro-adenosine triphosphate (2-Cl-ATP).[5][6] This process is catalyzed by adenine phosphoribosyltransferase.[1] The accumulation of 2-Cl-ATP disrupts cellular processes through several mechanisms:
-
Inhibition of DNA and RNA Synthesis: 2-Cl-ATP can be incorporated into growing DNA and RNA chains, leading to chain termination and inhibition of nucleic acid synthesis.[5][7]
-
Depletion of ATP Pools: The metabolism of 2-chloroadenine can lead to a decrease in intracellular ATP levels, precipitating an energy crisis within the cell.[1]
-
Induction of Apoptosis: The culmination of these events is the activation of the intrinsic pathway of apoptosis, characterized by the release of cytochrome c, activation of caspases, and DNA fragmentation.[1][5]
Comparative Analysis with Key Adenine Analogs
The therapeutic landscape is populated by several potent adenine analogs. A comparative analysis of 2-chloroadenine with established drugs like Cladribine and Fludarabine provides valuable context for its potential applications.
2-Chloroadenine vs. Cladribine (2-Chloro-2'-deoxyadenosine)
Cladribine is a prodrug that is phosphorylated intracellularly to its active triphosphate form, 2-chloro-2'-deoxyadenosine triphosphate (Cd-ATP).
-
Potency: In vitro studies have shown that 2-chloroadenine is less potent than cladribine. For instance, in leukemic cells, 2-chloroadenine was found to be approximately eight times less toxic than cladribine.[4]
-
Mechanism: Both compounds ultimately lead to the accumulation of a chlorinated adenine triphosphate analog. However, the initial phosphorylation steps and the specific enzymes involved differ, which can influence their metabolic activation and overall efficacy. Cladribine's mechanism is heavily linked to its ability to cause DNA strand breaks and deplete NAD and ATP levels in both dividing and non-dividing cells.[8]
-
Clinical Relevance: Cladribine is an approved drug for hairy cell leukemia and multiple sclerosis.[9][10][11] The contribution of its metabolite, 2-chloroadenine, to its overall therapeutic effect, particularly after oral administration, is an area of ongoing investigation.[4]
2-Chloroadenine vs. Fludarabine
Fludarabine is another widely used purine analog in the treatment of hematological malignancies.[12]
-
Mechanism: Fludarabine is converted to its active triphosphate, F-ara-ATP, which primarily inhibits DNA synthesis by interfering with DNA polymerase, ribonucleotide reductase, and DNA primase.[7][12] While both 2-Cl-ATP and F-ara-ATP inhibit DNA synthesis, the specific interactions with these enzymes can differ, leading to variations in their biological effects.
-
Cytotoxicity: Direct comparative cytotoxicity data between 2-chloroadenine and fludarabine is not as readily available. However, studies comparing cladribine and fludarabine in chronic lymphocytic leukemia (CLL) cells showed that on a molar basis, cladribine was more potent than fludarabine.[13] Given that 2-chloroadenine is less potent than cladribine, it is likely to be less potent than fludarabine as well.
The Rise of Next-Generation Analogs: Clofarabine
Clofarabine was designed to combine the favorable properties of both cladribine and fludarabine.[14]
-
Mechanism: Clofarabine also acts as a prodrug and is converted to its triphosphate form. It potently inhibits ribonucleotide reductase and DNA polymerase, leading to the induction of apoptosis.[15][16]
-
Comparative Efficacy: Studies have demonstrated that clofarabine has greater in vitro cytotoxicity compared to cladribine in both acute myeloid leukemia (AML) and CLL cells.[17] This enhanced activity is attributed to more efficient phosphorylation.[17]
Quantitative Comparison of Adenine Analog Efficacy
The following table summarizes the in vitro cytotoxicity of various adenine analogs across different hematological malignancy cell lines. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
| Adenine Analog | Cell Line | IC50/EC50 (µM) | Reference |
| 2-Chloroadenine | EHEB (B-CLL) | 16 | [1] |
| B-CLL lymphocytes | 5 | [1] | |
| Cladribine (2-CldAdo) | CCRF-CEM (T-lymphoblastoid) | 0.045 | [18] |
| CLL | 0.16 (median EC50) | [17] | |
| Clofarabine (CAFdA) | CLL | 0.08 (median EC50) | [17] |
| AML | 0.12 (median EC50) | [17] | |
| 2-Bromo-2'-deoxyadenosine (2-BrdAdo) | CCRF-CEM (T-lymphoblastoid) | 0.068 | [18] |
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key assays are provided below.
Cell Viability Assessment: MTT Assay
This assay measures the metabolic activity of cells as an indicator of viability.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of culture medium.[19]
-
Compound Treatment: Add various concentrations of the adenine analogs to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.[19]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[2]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization of the formazan crystals.[3] Read the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for MTT Cell Viability Assay.
Apoptosis Detection: Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of adenine analogs for a specified duration.
-
Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold PBS.[20]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.[21]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[21]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[22]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[20]
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Caption: Workflow for Apoptosis Assay using Annexin V/PI Staining.
Enzyme Inhibition Assays
This assay measures the ability of the triphosphate form of the adenine analog to inhibit DNA polymerase activity.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing a DNA template/primer, dNTPs (including a radiolabeled dNTP or using a fluorescent-based detection method), and DNA polymerase.[23]
-
Inhibitor Addition: Add the triphosphate form of the adenine analog at various concentrations.
-
Reaction Initiation and Incubation: Initiate the reaction and incubate at 37°C for a defined period.[23]
-
Reaction Termination: Stop the reaction (e.g., by adding EDTA).[23]
-
Quantification: Quantify the amount of newly synthesized DNA. For radioactive assays, this involves measuring the incorporation of the radiolabeled dNTP. For fluorescent assays, this can be done by measuring the increase in fluorescence of a DNA intercalating dye.[23]
-
Data Analysis: Determine the inhibitory activity (e.g., IC50) of the analog triphosphate.
This assay determines the inhibitory effect of the adenine analog triphosphate on RNR, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides.
Protocol:
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing purified RNR enzyme, a ribonucleotide substrate (e.g., CDP), and necessary cofactors.[24]
-
Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the adenine analog triphosphate.[25]
-
Reaction Initiation: Initiate the reaction by adding the substrate.[25]
-
Reaction Quenching and Analysis: After a set time, quench the reaction and quantify the amount of deoxyribonucleotide product formed, often using HPLC or a PCR-based method.[26][27]
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Caption: Proposed Mechanism of Action for 2-Chloroadenine.
Conclusion
This compound serves as a valuable synthetic intermediate and a potential prodrug for the cytotoxic agent 2-chloroadenine. While 2-chloroadenine demonstrates clear in vitro activity through the inhibition of nucleic acid synthesis and induction of apoptosis, its potency is lower than that of established adenine analog drugs like cladribine and next-generation compounds such as clofarabine. Understanding these comparative profiles is crucial for guiding future research. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies, enabling a more direct and context-specific evaluation of these and other novel adenine analogs in the pursuit of more effective therapeutic agents.
References
- 1. Metabolism and cytotoxic effects of 2-chloroadenine, the major catabolite of 2-chloro-2'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cytotoxicity and pharmacokinetics of cladribine metabolite, 2-chloroadenine in patients with leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of cell death induced by 2-chloroadenosine in leukemic B-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of 2-chloroadenosine toxicity to PC3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Mechanism of deoxyadenosine and 2-chlorodeoxyadenosine toxicity to nondividing human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a novel DNA polymerase inhibitor and characterization of its antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Treatment of hairy cell leukemia with cladribine (2-chlorodeoxyadenosine) by subcutaneous bolus injection: a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cladribine (2-chlorodeoxyadenosine) in frontline chemotherapy for adult Langerhans cell histiocytosis: A single-center study of seven cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fludarabine in the treatment of chronic lymphocytic leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of antitumor activities of 2-chlorodeoxyadenosine and 9-beta-arabinosyl-2-fluoroadenine in chronic lymphocytic leukemia and marrow cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The role of clofarabine in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effects of 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine on K562 cellular metabolism and the inhibition of human ribonucleotide reductase and DNA polymerases by its 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of cytotoxicity of 2-chloro- 2'-arabino-fluoro-2'-deoxyadenosine (clofarabine) with cladribine in mononuclear cells from patients with acute myeloid and chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of cytotoxicity of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine on cell growth, clonogenicity, DNA synthesis, and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 23. benchchem.com [benchchem.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pnas.org [pnas.org]
A Senior Application Scientist's Guide to Comparing the Efficacy of 2-Chloro-9-(tetrahydropyran-2-yl)adenine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Purine Scaffold
Purine analogues are a cornerstone in the development of therapeutics, particularly in oncology and virology.[1][2] These molecules, which mimic the structure of endogenous purines, can competitively inhibit key cellular enzymes, disrupt DNA and RNA synthesis, and modulate critical signaling pathways, ultimately leading to cytotoxicity in rapidly dividing cells like cancer cells.[1][3][4] The 2-chloro-9-(tetrahydropyran-2-yl)adenine core represents a versatile and synthetically accessible scaffold. The tetrahydropyran (THP) group at the N9 position serves as a protecting group and can influence solubility and cell permeability, while the chlorine atom at the C2 position provides a reactive site for further chemical modification to generate diverse libraries of novel derivatives.[1][5]
This guide provides a comprehensive framework for the systematic evaluation and comparison of novel derivatives based on this scaffold. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and self-validating workflow from initial biochemical screening to cell-based efficacy studies.
Pillar 1: Establishing the Mechanistic Hypothesis - Targeting Kinase Signaling
Many purine derivatives exert their effects by inhibiting protein kinases, a major class of therapeutic targets whose dysregulation is a hallmark of numerous cancers.[1][6] These enzymes are pivotal regulators of cell cycle progression, proliferation, and survival.[7] Therefore, a primary hypothesis for newly synthesized this compound derivatives is their potential to act as kinase inhibitors. The central goal is to disrupt aberrant signaling cascades that drive oncogenesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Nucleoside Analogues as Antibacterial Agents [frontiersin.org]
- 3. Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism and actions of 2-chloro-9-(2-deoxy-2-fluoro-beta-D- arabinofuranosyl)-adenine in human lymphoblastoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 77111-77-4 [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
A Researcher's Guide to Assessing the Cross-Reactivity of 2-Chloro-9-(tetrahydropyran-2-yl)adenine
An Objective Comparison and Methodological Framework for Evaluating Off-Target Effects
As a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the cross-reactivity of 2-Chloro-9-(tetrahydropyran-2-yl)adenine. We will delve into the nature of this compound, the critical importance of selectivity profiling, and provide detailed, data-supported methodologies for a rigorous comparative analysis.
Understanding the Compound: From Protected Prodrug to Active Agent
This compound is a synthetic intermediate, notable for the tetrahydropyran (THP) group attached to the adenine base.[1] This THP group serves as a protecting agent, rendering the molecule biologically inert in this form. For the compound to exert a biological effect, the THP group must be cleaved, typically under acidic conditions or through cellular metabolism, to release the active molecule: 2-Chloroadenine (CAde) .[1][]
Therefore, any assessment of biological activity, including cross-reactivity, must focus on the deprotected form, 2-Chloroadenine.[3] This purine analog is structurally similar to adenine and is known to interfere with nucleic acid synthesis and other biochemical pathways.
Caption: Conversion of the protected prodrug to its active form.
The Imperative of Cross-Reactivity Profiling
In drug discovery, selectivity is paramount. While a compound may show high potency for its intended target, off-target interactions can lead to unexpected side effects, toxicity, or even beneficial polypharmacology.[4][5][6] For an adenosine analog like 2-Chloroadenine, the structural similarity to ATP makes it a candidate for interaction with a vast array of ATP-dependent enzymes, most notably the human kinome, which comprises over 500 protein kinases.[7]
Achieving and verifying kinase inhibitor selectivity is a significant challenge but is essential for developing safe and effective therapeutic agents or reliable chemical probes.[4][5] A thorough cross-reactivity analysis provides a clear-eyed view of a compound's interaction landscape, enabling informed decisions in lead optimization and preclinical development.[6][8]
Primary Mechanism and Predicted Target Space of 2-Chloroadenine
2-Chloroadenine (CAde) is the major catabolite of the well-known anticancer and immunosuppressive drug Cladribine (2-chloro-2'-deoxyadenosine).[][3] The primary cytotoxic mechanism of these compounds involves cellular uptake followed by phosphorylation to their triphosphate forms (e.g., chloro-ATP).[3][9] These metabolites can inhibit key enzymes involved in DNA synthesis and repair, such as ribonucleotide reductase and DNA polymerases, and can be incorporated into DNA, leading to strand breaks and apoptosis.[9][10][11][12]
Given this mechanism, the logical target space for cross-reactivity includes:
-
Purine Salvage Pathway Enzymes: Adenine phosphoribosyltransferase (APRT) is responsible for the initial phosphorylation of CAde.[][3]
-
Adenosine Receptors: As an adenosine analog, interactions with A1, A2A, A2B, and A3 receptors are possible.[13]
-
Protein Kinases: The high structural similarity to ATP suggests a high probability of interacting with the ATP-binding sites of numerous kinases.[14]
-
Other ATP-dependent Enzymes: This includes ATPases, DNA ligases, and other metabolic enzymes.
Experimental Methodologies for Assessing Cross-Reactivity
A tiered approach, moving from broad, high-throughput screening to detailed, cell-based validation, is the most robust strategy for profiling cross-reactivity.
Tier 1: Large-Panel Biochemical Screening
The initial step is to screen the active compound, 2-Chloroadenine, against a large panel of purified kinases (e.g., the 468-kinase panel from KINOMEscan™ or similar services).[15] This provides a broad view of the kinome-wide selectivity at one or two fixed concentrations.
Experimental Protocol: Broad Kinase Panel Profiling
-
Compound Preparation: Prepare a stock solution of 2-Chloroadenine in 100% DMSO.
-
Assay Concentration: The compound is typically tested at two concentrations, for example, 1 µM and 10 µM, to identify both potent and weaker interactions.
-
Binding Assay: A competitive binding assay is commonly used.[4] The kinase panel is tested for the ability of 2-Chloroadenine to displace a known, tagged ligand from the ATP-binding site.
-
Data Acquisition: Results are often reported as "Percent of Control" (POC) or "% Inhibition," where a lower POC or higher inhibition indicates a stronger interaction.
-
Hit Identification: A predefined threshold (e.g., >80% inhibition or POC ≤ 10%) is used to identify primary "hits" for further investigation.[15]
Caption: Workflow for initial large-panel kinase screening.
Tier 2: Potency Determination (IC50)
For each "hit" identified in the primary screen, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC50), a measure of the compound's potency against that specific off-target.
Experimental Protocol: IC50 Determination via ADP-Glo™ Assay
-
Reagent Preparation: Prepare kinase reaction buffer, the specific kinase, its substrate peptide, and ATP. The ATP concentration should be set near the Km for each specific kinase to ensure the measured IC50 approximates the true binding affinity (Ki).[4][14]
-
Compound Dilution: Create a serial dilution of 2-Chloroadenine (e.g., 10-point, 3-fold dilutions) in a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction: Add the kinase, substrate/ATP mix to the wells and incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Signal: Add Kinase Detection Reagent to convert the generated ADP into ATP, which drives a luciferase reaction.
-
Data Analysis: Measure luminescence. Plot the signal versus the logarithm of the inhibitor concentration and fit the data to a four-parameter curve to determine the IC50 value.
Tier 3: Cellular Target Engagement (CETSA®)
Biochemical assays use purified proteins, which may not fully represent the cellular environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful method to confirm that a compound binds to its target within intact cells.[16][17][18] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[4][18][19]
Experimental Protocol: Isothermal Dose-Response CETSA®
-
Cell Treatment: Culture cells (e.g., HEK293T) to ~80% confluency. Treat the cells with a range of 2-Chloroadenine concentrations (and a vehicle control, e.g., DMSO) for a set time (e.g., 1 hour) at 37°C.[16]
-
Thermal Challenge: Determine the optimal melting temperature (Tagg) for the target protein in a preliminary experiment. Heat all treated cell samples at this single, fixed temperature for a short duration (e.g., 3 minutes), followed by rapid cooling.[19][20]
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or detergents.
-
Separation of Fractions: Centrifuge the lysates at high speed to separate the soluble protein fraction (where stabilized target remains) from the precipitated, denatured proteins.[18]
-
Protein Quantification: Analyze the amount of soluble target protein remaining in the supernatant using methods like Western Blot or ELISA.[20]
-
Data Analysis: Plot the soluble protein signal against the compound concentration to generate a dose-response curve, confirming target engagement in a cellular milieu.
Caption: Workflow for confirming cellular target engagement with CETSA®.
Comparative Analysis: 2-Chloroadenine vs. Alternatives
To contextualize the cross-reactivity profile of 2-Chloroadenine, it is essential to compare it against other relevant compounds. For this guide, we will compare its hypothetical kinase inhibition profile with that of Cladribine , its parent nucleoside analog, and Roscovitine , a well-characterized purine-based cyclin-dependent kinase (CDK) inhibitor.
-
Cladribine (2-chloro-2'-deoxyadenosine): A clinically used drug for hairy cell leukemia and multiple sclerosis.[21][22] Its primary action is through incorporation into DNA after phosphorylation.[11][23]
-
Roscovitine (Seliciclib): A 2,6,9-substituted purine that acts as a competitive inhibitor of multiple CDKs.
Table 1: Comparative Kinase Inhibition Profiles (IC50, nM)
| Kinase Target | Function | 2-Chloroadenine (CAde) | Cladribine | Roscovitine |
| ADK | Adenosine Kinase | 50 | >10,000 | >10,000 |
| CDK1 | Cell Cycle | 1,200 | >10,000 | 650 |
| CDK2 | Cell Cycle | 450 | >10,000 | 700 |
| CDK5 | Neuronal Function | 800 | >10,000 | 200 |
| ERK2 | MAPK Signaling | 5,000 | >10,000 | 14,000 |
| GSK3β | Wnt Signaling | 2,500 | >10,000 | 930 |
| FLT3 | RTK, Hematopoiesis | 950 | >10,000 | >10,000 |
| FGFR2 | RTK, Development | 3,000 | >10,000 | >10,000 |
Note: Data for 2-Chloroadenine and Cladribine are illustrative, based on their known mechanisms and structural similarities, to demonstrate the comparative process. Roscovitine data is based on published literature.
Interpretation of Comparative Data:
-
Primary Target vs. Off-Target: The hypothetical data shows 2-Chloroadenine potently inhibits its expected metabolic target, Adenosine Kinase (ADK). However, it also displays significant cross-reactivity with CDK2 and FLT3 at sub-micromolar concentrations.
-
Structural Analogs: Cladribine, despite being closely related, shows minimal direct kinase inhibition. Its mechanism is primarily dependent on its deoxyribose moiety and subsequent incorporation into DNA, highlighting how small structural changes can dramatically alter selectivity profiles.
-
Class Comparison: Compared to Roscovitine, a dedicated kinase inhibitor, 2-Chloroadenine shows a different selectivity pattern. While Roscovitine is potent against multiple CDKs, 2-Chloroadenine's off-targets appear to be more varied, including both cell cycle kinases (CDK2) and receptor tyrosine kinases (FLT3). This broader profile could imply a higher potential for unforeseen biological effects or toxicities.[24]
Conclusion and Best Practices
The evaluation of this compound's cross-reactivity is fundamentally an investigation into the selectivity of its active form, 2-Chloroadenine. This guide outlines a rigorous, multi-tiered experimental strategy that is essential for any researcher working with this or similar compounds.
Key Takeaways for Researchers:
-
Always Profile the Active Compound: Ensure the protecting group is removed before conducting biological assays.
-
Employ a Tiered Approach: Start with broad screening to cast a wide net for potential off-targets, followed by detailed potency determination and cellular validation for the most significant hits.[7]
-
Context is Crucial: Compare your compound's profile against well-characterized alternatives and parent drugs. This provides a critical benchmark for interpreting selectivity and potential liabilities.
-
Integrity in Methodology: Use physiologically relevant assay conditions (e.g., ATP at Km) and validate biochemical findings in a cellular context (e.g., using CETSA®) to ensure the data is meaningful and translatable.[14][19]
By adhering to these principles, researchers can build a comprehensive and reliable cross-reactivity profile, enabling a deeper understanding of the compound's mechanism of action and paving the way for more informed and successful drug development.
References
- 1. This compound | 77111-77-4 [m.chemicalbook.com]
- 3. Metabolism and cytotoxic effects of 2-chloroadenine, the major catabolite of 2-chloro-2'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. profiles.foxchase.org [profiles.foxchase.org]
- 9. Mechanism of 2-chloroadenosine toxicity to PC3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine on K562 cellular metabolism and the inhibition of human ribonucleotide reductase and DNA polymerases by its 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of deoxyadenosine and 2-chlorodeoxyadenosine toxicity to nondividing human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolism and actions of 2-chloro-9-(2-deoxy-2-fluoro-beta-D- arabinofuranosyl)-adenine in human lymphoblastoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Adenosine - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. ROCK2-Specific Inhibitor KD025 Suppresses Adipocyte Differentiation by Inhibiting Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. scispace.com [scispace.com]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. bio-protocol.org [bio-protocol.org]
- 21. RELAPSING MS TREATMENT CLADRIBINE COMEBACK | MS Research [msresearch.org.nz]
- 22. Cladribine: Off-label disease modification for people with multiple sclerosis in resource-poor settings? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cladribine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Biological characterization of TAK-901, an investigational, novel, multitargeted Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to 2-Chloro-9-(tetrahydropyran-2-yl)adenine: A Versatile Intermediate in Nucleoside Synthesis
For researchers, scientists, and professionals in drug development, the strategic manipulation of complex molecules is paramount. In the realm of nucleoside and nucleotide chemistry, the targeted synthesis of analogues with therapeutic potential often hinges on the judicious use of protecting groups. This guide provides an in-depth analysis of 2-Chloro-9-(tetrahydropyran-2-yl)adenine, a key synthetic intermediate, and compares its utility with alternative strategies in the synthesis of modified purine derivatives.
Introduction: The Strategic Importance of Protecting Groups in Purine Chemistry
The synthesis of nucleoside analogues is a cornerstone of medicinal chemistry, leading to the development of antiviral and anticancer agents. A significant challenge in this field is the selective modification of the purine ring system, which possesses multiple reactive nitrogen atoms. Uncontrolled alkylation or other modifications can lead to a mixture of isomers, complicating purification and reducing the yield of the desired product.
To overcome this, protecting groups are employed to temporarily block certain reactive sites, directing the reaction to the desired position. This compound serves as a prime example of this strategy, where the tetrahydropyranyl (THP) group reversibly protects the N9 position of 2-chloroadenine. This allows for subsequent chemical transformations at other positions of the purine ring before the facile removal of the THP group to yield the final product.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of a synthetic intermediate is crucial for its effective use.
| Property | Value | Reference |
| CAS Number | 77111-77-4 | [1][2] |
| Molecular Formula | C10H12ClN5O | [1] |
| Molecular Weight | 253.69 g/mol | [1] |
| Appearance | White to off-white powder | Commercially available |
| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and methanol | General chemical knowledge |
| Key Structural Feature | THP group at the N9 position of 2-chloroadenine | [1][2] |
The Tetrahydropyranyl (THP) Group: A Double-Edged Sword
The utility of this compound is intrinsically linked to the properties of the THP protecting group.
Advantages of the THP Protecting Group:
-
Ease of Introduction: The THP group is readily introduced by reacting the N9-unsubstituted purine with 3,4-dihydro-2H-pyran (DHP) under acidic conditions.[3][4]
-
Stability: The resulting N-THP bond forms an acetal-like structure that is stable to a wide range of non-acidic reagents, including organometallics, hydrides, and basic conditions.[3][4][5]
-
Cost-Effectiveness: DHP is an inexpensive and readily available reagent.[5][6]
-
Improved Solubility: The presence of the THP group often enhances the solubility of the purine derivative in organic solvents.[5]
Disadvantages and Considerations:
-
Chirality: The introduction of the THP group creates a new stereocenter, leading to a mixture of diastereomers if the parent molecule is already chiral. This can complicate purification and spectral analysis (e.g., NMR).[3][4]
-
Acid Lability: The THP group is readily cleaved under acidic conditions.[3][4] While this is advantageous for deprotection, it limits the scope of subsequent reactions that require acidic catalysis.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is a straightforward process, as outlined below.
Objective: To protect the N9 position of 2-chloroadenine using a tetrahydropyranyl group.
Materials:
-
2-Chloroadenine
-
3,4-Dihydro-2H-pyran (DHP)
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloroadenine in the anhydrous solvent.
-
Addition of Reagents: Add an excess of 3,4-dihydro-2H-pyran (typically 1.5-2 equivalents) to the solution.
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Once the starting material is consumed, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain pure this compound.
Caption: Synthetic workflow for this compound.
Applications in Synthesis: A Comparative Perspective
The primary application of this compound is as a building block for more complex molecules. The THP group at N9 directs further reactions to other sites. A notable example is its use as an intermediate in the synthesis of 2,8-Dihydroxyadenine.[1]
Deprotection of the THP Group
The removal of the THP group is typically achieved under mild acidic conditions, regenerating the N9-H of the purine ring.
Protocol for THP Deprotection:
-
Dissolve the THP-protected compound in a protic solvent such as methanol or ethanol.
-
Add a catalytic amount of a strong acid (e.g., hydrochloric acid or trifluoroacetic acid).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, neutralize the acid with a mild base (e.g., sodium bicarbonate).
-
Concentrate the mixture and purify the deprotected product as needed.
Caption: Simplified deprotection mechanism of the THP group.
Comparison with Other N9-Protecting Groups for Purines
While the THP group is effective, other protecting groups are also used for the N9 position of purines, each with its own set of advantages and disadvantages.
| Protecting Group | Introduction Conditions | Cleavage Conditions | Advantages | Disadvantages |
| Tetrahydropyranyl (THP) | DHP, acid catalyst | Mild acid (e.g., aq. acetic acid, p-TsOH in alcohol) | Inexpensive, stable to base and nucleophiles | Creates a diastereomeric mixture, acid-labile |
| Trityl (Trt) | Trityl chloride, base | Mild acid (e.g., 80% acetic acid) | Bulky, can provide steric hindrance | Can be difficult to remove from hindered positions |
| p-Methoxybenzyl (PMB) | PMB-Cl, base | Strong acid (TFA) or oxidative cleavage (DDQ, CAN) | Orthogonal cleavage possible | Harsher cleavage conditions may be required |
| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, imidazole | Fluoride source (e.g., TBAF) | Stable to a wide range of conditions | Can migrate between hydroxyl and amine groups |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-Cl, base | Base (e.g., piperidine) | Base-labile, orthogonal to acid-labile groups | Not stable to some nucleophiles |
The choice of protecting group is dictated by the overall synthetic strategy, particularly the conditions required for subsequent reaction steps. The THP group is an excellent choice for syntheses that involve basic or nucleophilic conditions where subsequent deprotection under mild acid is feasible.
Case Study: Synthesis of Cytokinin Analogues
Research into cytokinins, a class of plant hormones, has utilized THP-protected purines to create a library of analogues for structure-activity relationship studies. For instance, the synthesis of 6-benzylamino-9-tetrahydropyran-2-ylpurine derivatives involves the condensation of 6-chloro-9-(tetrahydropyran-2-yl)purine with various benzylamines.[7] This highlights the utility of the THP-protected intermediate in allowing for modifications at the C6 position.
Conclusion: An Indispensable Tool for the Synthetic Chemist
This compound is a valuable and versatile intermediate in the synthesis of modified purines. Its utility stems from the reliable and reversible protection of the N9 position by the THP group. While the introduction of a new stereocenter and its acid lability require careful consideration, its stability under a broad range of other conditions makes it an indispensable tool for researchers in drug discovery and chemical biology. A thorough understanding of its properties, synthesis, and deprotection, as well as a comparative knowledge of alternative protecting groups, empowers scientists to design and execute complex synthetic routes to novel and potentially therapeutic nucleoside analogues.
References
- 1. This compound | 77111-77-4 [m.chemicalbook.com]
- 2. This compound [lgcstandards.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 5. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lookchem.com [lookchem.com]
A Senior Application Scientist's Guide to the Bioactivity Confirmation of 2-Chloro-9-(tetrahydropyran-2-yl)adenine
Introduction: Unmasking the Potential of a Protected Purine Analog
In the landscape of oncological research and drug development, purine analogs are a well-established class of antimetabolites that disrupt nucleic acid synthesis in rapidly dividing cells.[1][2] 2-Chloroadenine (2-Cl-Ade), a prominent member of this class, exerts its cytotoxic effects after intracellular conversion to its triphosphate form, which interferes with DNA synthesis and repair, ultimately inducing apoptosis.[3][4] However, the direct application of such potent molecules can be hampered by challenges in stability, solubility, and targeted delivery.
This guide focuses on 2-Chloro-9-(tetrahydropyran-2-yl)adenine (2-Cl-THP-Ade) , a chemically modified version of 2-Cl-Ade. The addition of a tetrahydropyranyl (THP) group at the N9 position transforms the parent molecule into a prodrug.[5] The THP group is a widely used protecting group in organic synthesis, valued for its stability under various conditions and its susceptibility to cleavage under mild acidic conditions, which can potentially be achieved within the intracellular environment.[6][7]
The central hypothesis is that 2-Cl-THP-Ade acts as a prodrug, traversing the cell membrane before intracellular mechanisms cleave the THP group, releasing the active 2-Cl-Ade to exert its cytotoxic effects. This guide provides a comprehensive, technically-grounded framework for researchers to objectively confirm the bioactivity of 2-Cl-THP-Ade, compare its performance against its active metabolite, and validate its proposed mechanism of action. We will delve into the causality behind experimental choices, provide detailed protocols, and present a logical workflow for data interpretation, ensuring a robust and self-validating study.
Section 1: The Strategic Rationale for a Prodrug Approach
The decision to mask a potent cytotoxic agent like 2-Cl-Ade with a THP protecting group is a deliberate strategy to enhance its drug-like properties. A prodrug approach can offer several theoretical advantages:
-
Improved Bioavailability: The THP group can increase the lipophilicity of the parent molecule, potentially enhancing its ability to cross the lipid bilayer of the cell membrane.
-
Enhanced Stability: Protecting the N9 position can prevent premature metabolic degradation, allowing the compound to reach its target cells intact.
-
Controlled Release: The rate of intracellular cleavage of the THP group can, in principle, dictate the rate of release of the active 2-Cl-Ade, potentially leading to a more sustained therapeutic effect and reduced systemic toxicity.
Confirming the bioactivity of 2-Cl-THP-Ade is therefore a two-fold challenge: not only must we demonstrate its cytotoxicity, but we must also provide evidence that this activity is a direct result of its conversion to 2-Cl-Ade.
Section 2: Experimental Design for Bioactivity Confirmation
A rigorous confirmation of 2-Cl-THP-Ade's bioactivity requires a multi-faceted approach with carefully selected controls. This ensures that the observed effects are specific to the compound and its proposed mechanism.
Core Hypothesis & Experimental Controls
Our central hypothesis is that the cytotoxicity of 2-Cl-THP-Ade is dependent on the intracellular release of 2-Cl-Ade. To test this, we must compare its activity against a panel of control compounds:
-
Test Article: this compound (2-Cl-THP-Ade)
-
Positive Control (Active Metabolite): 2-Chloroadenine (2-Cl-Ade)[]
-
Negative Control (Protecting Group Moiety): 9-(tetrahydropyran-2-yl)adenine (9-THP-Ade). This crucial control allows us to determine if the protected adenine base, devoid of the 2-chloro substitution, has any intrinsic bioactivity.
-
Vehicle Control: Dimethyl sulfoxide (DMSO) or another appropriate solvent used to dissolve the test compounds.
Experimental Workflow
The overall experimental plan is designed to move from a broad assessment of cytotoxicity to a more detailed mechanistic validation.
Caption: A two-phase workflow for the confirmation of 2-Cl-THP-Ade bioactivity.
Section 3: Detailed Methodologies & Protocols
Scientific integrity demands reproducible and well-documented protocols. The following methods are standard in the field and provide a robust framework for this investigation.
Protocol 3.1: Cell Culture and Maintenance
-
Cell Line Selection: A leukemia cell line such as Jurkat or a B-cell chronic lymphocytic leukemia (B-CLL) derived line like EHEB is recommended, as these cell types have demonstrated sensitivity to purine analogs.[3]
-
Culture Conditions: Culture the selected cell line in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the logarithmic growth phase before seeding for experiments.
Protocol 3.2: In Vitro Cytotoxicity by MTT Assay
The MTT assay is a colorimetric method that measures cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate in 100 µL of complete medium. Incubate for 24 hours to allow for cell adherence and recovery.
-
Compound Preparation: Prepare a 10 mM stock solution of each test and control compound in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Cell Treatment: Remove the overnight culture medium and add 100 µL of the medium containing the various compound concentrations to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[2] The mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use a non-linear regression model to calculate the half-maximal inhibitory concentration (IC50).[1]
Section 4: Data Interpretation and Mechanistic Insights
The data generated from these experiments should be systematically analyzed to build a cohesive argument for the bioactivity of 2-Cl-THP-Ade.
Comparative Cytotoxicity Data
The primary output of the cytotoxicity screen will be the IC50 values for each compound. The expected results, if the prodrug hypothesis holds true, would follow a specific pattern.
Table 1: Hypothetical Comparative Cytotoxicity (IC50) Data
| Compound | Cell Line | IC50 (µM) after 72h | Expected Potency Rank |
| 2-Chloroadenine (Positive Control) | Jurkat | 8.5 | 1 (Most Potent) |
| 2-Cl-THP-Ade (Test Article) | Jurkat | 15.2 | 2 |
| 9-THP-Adenine (Negative Control) | Jurkat | > 100 | 3 (Inactive) |
| Vehicle (DMSO) | Jurkat | N/A | N/A |
Interpretation of Expected Results:
-
2-Chloroadenine should be the most potent compound, as it is the active cytotoxic agent. IC50 values for 2-chloroadenine have been reported in the low micromolar range in sensitive cell lines.[3]
-
2-Cl-THP-Ade is expected to show clear cytotoxicity, but with a higher IC50 value (lower potency) than 2-Cl-Ade. This is because its activity is dependent on the rate of intracellular conversion, which is unlikely to be 100% efficient.
-
9-THP-Adenine should be largely inactive (IC50 > 100 µM). This result is critical to demonstrate that the cytotoxicity is driven by the 2-chloro substitution and not by the adenine core or the THP group itself.
Proposed Mechanism of Action
The bioactivity of 2-Cl-THP-Ade is predicated on a sequence of intracellular events. After uptake, the THP group is cleaved, releasing 2-Cl-Ade. This is then phosphorylated by cellular kinases, such as adenosine kinase, to 2-chloro-adenosine monophosphate (2-Cl-AMP), and subsequently to the active triphosphate form, 2-chloro-adenosine triphosphate (2-Cl-ATP).[3][9][10] 2-Cl-ATP then competes with endogenous dATP, leading to its incorporation into DNA, inhibition of DNA polymerases, and induction of DNA strand breaks, ultimately triggering apoptosis.[4]
Caption: Proposed intracellular bioactivation pathway of 2-Cl-THP-Ade.
To validate this pathway, further experiments such as Annexin V/PI staining can confirm the induction of apoptosis, while cell cycle analysis can show the expected S-phase arrest caused by the disruption of DNA synthesis.[2][9]
Conclusion
This guide outlines a comprehensive and logically structured approach to confirm the bioactivity of this compound. By employing a comparative framework with essential positive and negative controls, researchers can move beyond simple cytotoxicity screening to generate robust, publication-quality data that validates the compound's intended function as a prodrug. The strength of this experimental design lies in its self-validating nature; the collective data from cytotoxicity and mechanistic assays should converge to tell a clear story about the compound's potency, mechanism, and potential as a therapeutic candidate. This structured validation is an indispensable step in the preclinical evaluation of any novel prodrug in the field of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Metabolism and cytotoxic effects of 2-chloroadenine, the major catabolite of 2-chloro-2'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of deoxyadenosine and 2-chlorodeoxyadenosine toxicity to nondividing human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prodrugs in Oncology: Bioactivation and Impact on Therapeutic Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Mechanism of 2-chloroadenosine toxicity to PC3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of cell death induced by 2-chloroadenosine in leukemic B-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Potential of a Synthetic Intermediate: A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-9-(tetrahydropyran-2-yl)adenine
For the discerning researcher in drug discovery, the journey from a simple synthetic intermediate to a potent therapeutic agent is both an art and a science. The molecule 2-Chloro-9-(tetrahydropyran-2-yl)adenine is, by current accounts, a stepping stone in chemical synthesis, notably as a precursor to 2,8-Dihydroxyadenine[1]. However, a deeper look at its architecture reveals a tantalizing potential for biological activity, a potential that remains largely unexplored in public literature. This guide, therefore, takes an unconventional approach. In the absence of direct experimental data, we will embark on a hypothesis-driven exploration of this molecule's potential structure-activity relationships (SAR).
This guide will dissect the structure of this compound to propose two distinct and plausible biological roles: as an immunomodulatory agonist of Toll-like Receptor 7 (TLR7) and as a cytotoxic agent akin to nucleoside analogues. By comparing its structural motifs to well-characterized molecules in each class, we will provide a framework for its potential efficacy and outline the experimental pathways to validate these hypotheses. This comparative analysis is designed for researchers, scientists, and drug development professionals, offering a roadmap for unlocking the latent therapeutic value of this and similar overlooked compounds.
Part 1: The Immunomodulatory Hypothesis: A Putative Toll-like Receptor 7 Agonist
The adenine core of this compound immediately draws parallels to a class of small molecule immune modulators that target Toll-like Receptor 7 (TLR7). TLR7, an endosomal receptor, plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA), primarily of viral origin[1][2][3]. Activation of TLR7 triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, mounting a robust antiviral and antitumor response[3][4].
Structural Rationale for TLR7 Agonism
While the archetypal TLR7 agonists are imidazoquinolines like Imiquimod and Resiquimod, a growing body of evidence supports the activity of purine-based scaffolds. The fundamental requirement for TLR7 agonism by small molecules is the ability to mimic the binding of natural nucleoside ligands, like guanosine, to the receptor's binding pocket. The adenine structure in our topic compound provides the necessary hydrogen bond donors and acceptors to potentially engage with key residues in the TLR7 binding site.
Comparative Analysis with Established TLR7 Agonists
To understand the potential of this compound as a TLR7 agonist, we must compare it to established compounds in this class.
1. The Imidazoquinoline Benchmark: Imiquimod and Resiquimod
Imiquimod and Resiquimod (R848) are potent TLR7 and TLR7/8 dual agonists, respectively[4][5][6]. Their SAR is well-defined:
-
The Imidazo[4,5-c]quinoline Scaffold: This rigid, planar structure is essential for activity.
-
The 4-Amino Group: This group is critical and must be retained for TLR7 engagement[1][7].
-
N1-Substituent: Modifications at this position are well-tolerated and can modulate potency and selectivity. For instance, the 2-methylpropyl group in Imiquimod and the ethoxymethyl group in Resiquimod are key for their respective activities.
-
C2-Substituent: The nature of the substituent at the C2 position also significantly influences potency[1][7].
2. Adenine-Based TLR7 Agonists
More directly comparable are adenine derivatives, such as 8-hydroxy-adenine compounds, which have been identified as potent TLR7 agonists[1][8]. The SAR of these compounds highlights the importance of substitutions on the purine ring itself.
Inferred SAR for this compound
Based on the established SAR of TLR7 agonists, we can infer the potential role of the key substituents in our topic compound:
-
2-Chloro Group: The presence of a halogen at the 2-position is a significant modification. In some purine-based compounds, a 2-substituent can influence binding affinity and selectivity. For instance, in a series of 9-benzylpurines with antirhinovirus activity, a lipophilic, electron-withdrawing substituent at C-2 was found to be optimal[9]. It is plausible that the 2-chloro group could either enhance binding through specific interactions or sterically hinder the optimal conformation for TLR7 activation.
-
9-(Tetrahydropyran-2-yl) (THP) Group: The THP group at the N9 position acts as a ribose mimic. Its flexibility and lipophilicity differ significantly from the substituents found in imidazoquinolines. The orientation and conformation of this group within the TLR7 binding pocket would be a critical determinant of agonist activity.
Experimental Validation Workflow
To test the hypothesis of TLR7 agonism, a clear experimental plan is necessary.
This assay provides a direct measure of receptor activation.
-
Cell Culture: Maintain HEK293 cells stably co-transfected with human TLR7 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Assay Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Prepare serial dilutions of this compound, a known TLR7 agonist (e.g., R848) as a positive control, and a vehicle control (e.g., DMSO). c. Treat the cells with the compounds for 18-24 hours. d. Collect the supernatant and measure SEAP activity using a colorimetric substrate.
-
Data Analysis: Calculate the EC50 value from the dose-response curve.
This assay confirms the downstream functional consequences of TLR7 activation in primary immune cells.
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Stimulation: a. Plate the PBMCs in a 96-well plate. b. Treat the cells with various concentrations of this compound, R848 (positive control), and a vehicle control. c. Incubate for 24 hours.
-
Cytokine Measurement: Collect the supernatant and measure the concentration of key TLR7-induced cytokines, such as IFN-α and TNF-α, using ELISA or a multiplex bead array.
References
- 1. This compound | 77111-77-4 [m.chemicalbook.com]
- 2. This compound [lgcstandards.com]
- 3. americanelements.com [americanelements.com]
- 4. Adenine: an important drug scaffold for the design of antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomall.in [biomall.in]
- 6. Synthesis and biological evaluation of novel Ani9 derivatives as potent and selective ANO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism and actions of 2-chloro-9-(2-deoxy-2-fluoro-beta-D- arabinofuranosyl)-adenine in human lymphoblastoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine on K562 cellular metabolism and the inhibition of human ribonucleotide reductase and DNA polymerases by its 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Chloro-9-(tetrahydropyran-2-yl)adenine for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the synthesis of key intermediates with high purity and yield is paramount. 2-Chloro-9-(tetrahydropyran-2-yl)adenine is a valuable intermediate, primarily utilized in the synthesis of various biologically active purine analogues. The tetrahydropyranyl (THP) group serves as a crucial protecting group for the N9 position of the purine ring, facilitating selective modifications at other positions. This guide provides a comparative analysis of the two primary synthetic methodologies for this compound: the direct acid-catalyzed reaction and the Mitsunobu reaction. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of their performance based on available data.
Introduction to this compound
This compound is a synthetic building block characterized by a 2-chloroadenine core and a tetrahydropyranyl (THP) protecting group at the N9 position of the purine ring. This protection strategy is essential for preventing unwanted side reactions at the N9 position during subsequent chemical transformations, such as nucleophilic substitutions at the C6 position or functionalization of the C8 position.
Method 1: Direct Acid-Catalyzed Synthesis
The most direct and commonly employed method for the synthesis of this compound involves the acid-catalyzed reaction of 2-chloroadenine with 3,4-dihydro-2H-pyran (DHP).
Mechanistic Rationale
This reaction proceeds via an acid-catalyzed addition of the N9-proton of 2-chloroadenine to the double bond of DHP. The acid catalyst, typically a strong acid like p-toluenesulfonic acid (p-TsOH), protonates the DHP, making it more susceptible to nucleophilic attack by the purine nitrogen. The N9 nitrogen of adenine is generally the most nucleophilic and sterically accessible position for alkylation, leading to the preferential formation of the N9-isomer.
A Researcher's Guide to Bridging the Gap: Correlating In Vitro and In Vivo Studies of 2-Chloro-9-(tetrahydropyran-2-yl)adenine and its Bioactive Analogs
For researchers and drug development professionals, understanding the journey of a compound from the benchtop to a complex biological system is paramount. This guide provides an in-depth comparison of in vitro and in vivo methodologies, using 2-Chloro-9-(tetrahydropyran-2-yl)adenine as a key starting point to explore the activities of its significant bioactive derivative, 2-Chloroadenosine. While this compound is primarily recognized as a synthetic intermediate, its chemical structure is a gateway to potent purine analogs that have been extensively studied.[1][2] This guide will delve into the experimental data and protocols that underpin our understanding of these molecules, offering a clear perspective on how to interpret and correlate findings from controlled cellular environments to whole-organism responses.
From Synthetic Intermediate to Bioactive Probe: The Context of this compound
This compound serves as a valuable precursor in the synthesis of various purine derivatives. The tetrahydropyran (THP) group is a common protecting group for the N9 position of the purine ring, allowing for selective modifications at other positions. Upon removal of the THP group, the resulting 2-chloroadenine can be further modified or used to generate compounds like 2-Chloroadenosine, a metabolically stable analog of adenosine.[3][4] 2-Chloroadenosine is a potent agonist for adenosine receptors and has been a critical tool in pharmacological research.[4] This guide will focus on the comparative studies of 2-Chloroadenosine to illustrate the principles of translating in vitro findings to in vivo efficacy.
In Vitro Characterization: Defining Molecular Interactions in a Controlled Environment
In vitro studies are the cornerstone of pharmacological assessment, providing a reductionist approach to elucidate the direct interactions of a compound with its molecular targets. For 2-Chloroadenosine, these studies are crucial for determining its affinity and selectivity for the different adenosine receptor subtypes (A1, A2A, A2B, and A3).
Key In Vitro Assays and Expected Outcomes
-
Receptor Binding Assays: These assays quantify the affinity of a ligand for a specific receptor. Radioligand binding assays are a classic example, where 2-Chloroadenosine competes with a radiolabeled ligand for binding to receptors expressed in cell membranes. The output is typically the inhibition constant (Ki), which indicates the concentration of the compound required to occupy 50% of the receptors.
-
Functional Assays: These experiments measure the biological response following receptor activation. For G-protein coupled receptors like adenosine receptors, this often involves measuring changes in intracellular second messengers, such as cyclic AMP (cAMP). For instance, activation of A2A receptors stimulates adenylyl cyclase, leading to an increase in cAMP levels.
-
Cell Viability and Cytotoxicity Assays: While 2-Chloroadenosine is primarily studied for its receptor-mediated effects, related purine analogs like Clofarabine are potent cytotoxic agents.[5][6][7] Assays such as the MTT or Annexin V staining can determine the impact of a compound on cell proliferation and apoptosis in various cell lines.[8]
Data Presentation: In Vitro Profile of 2-Chloroadenosine
| Assay Type | Receptor Subtype | Key Parameter | Reported Value | Reference |
| Receptor Binding Assay | A1 | Ki | 300 nM | [4] |
| Receptor Binding Assay | A2A | Ki | 80 nM | [4] |
| Receptor Binding Assay | A3 | Ki | 1900 nM | [4] |
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Harvest cells expressing the adenosine receptor subtype of interest and prepare a crude membrane fraction by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-CGS 21680 for A2A receptors), and varying concentrations of the unlabeled competitor (2-Chloroadenosine).
-
Incubation: Incubate the plate at a specific temperature for a set duration to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50, from which the Ki can be calculated.
Caption: Workflow for a competitive radioligand binding assay.
In Vivo Evaluation: Assessing Physiological Effects in a Complex System
In vivo studies are essential to understand a compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME), efficacy, and potential toxicity in a living organism. For 2-Chloroadenosine and its analogs, animal models are used to investigate their effects on physiological processes, such as neuroinflammation, pain, and cardiovascular function.[9][10]
Key In Vivo Models and Assessments
-
Pharmacokinetic Studies: These studies involve administering the compound to animals (e.g., rats, mice) via different routes (e.g., intravenous, oral) and collecting blood samples at various time points to measure the drug concentration.[11][12] This helps determine key parameters like half-life, bioavailability, and volume of distribution.
-
Models of Neurological Disorders: Adenosine A2A receptor antagonists are of significant interest for Parkinson's disease.[13][14][15] While 2-Chloroadenosine is an agonist, related antagonists are tested in models like the 6-hydroxydopamine (6-OHDA)-lesioned rat to assess their ability to improve motor function.
-
Inflammation Models: The anti-inflammatory effects of adenosine receptor agonists can be evaluated in models such as lipopolysaccharide (LPS)-induced inflammation.[9][10] Measurements can include levels of pro-inflammatory cytokines in tissue or plasma.
Data Presentation: In Vivo Pharmacokinetics of a Related Purine Analog
The following table presents pharmacokinetic data for Clofarabine, a structurally related purine analog, in rats, illustrating the type of data generated from in vivo studies.
| Route of Administration | Dose (mg/kg) | Elimination Half-life (h) | Bioavailability | Reference |
| Intravenous | 10 | 1.35 | N/A | [11] |
| Intravenous | 25 | 1.84 | N/A | [11] |
| Oral | 10 | - | ~50% | [11] |
| Oral | 25 | - | ~50% | [11] |
Experimental Protocol: LPS-Induced Neuroinflammation Model in Rats
-
Animal Acclimation: House male Wistar rats under standard laboratory conditions for at least one week before the experiment.
-
Drug Administration: Administer 2-Chloroadenosine or vehicle control intraperitoneally (i.p.) at the desired dose.
-
LPS Injection: After a predetermined time, induce neuroinflammation by injecting LPS (e.g., 10 µg) directly into the striatum of the brain under anesthesia.
-
Behavioral Assessment (Optional): At various time points post-LPS injection, conduct behavioral tests to assess motor coordination or other relevant neurological functions.
-
Tissue Collection: At the end of the study period (e.g., 24 or 72 hours post-LPS), euthanize the animals and collect brain tissue.
-
Biochemical Analysis: Homogenize the brain tissue to measure levels of inflammatory markers (e.g., TNF-α, IL-1β) using ELISA or levels of neurotransmitters like dopamine and glutamate via microdialysis and HPLC.[9][10]
Caption: Workflow for an in vivo neuroinflammation model.
Bridging the Divide: Correlating In Vitro and In Vivo Data
The ultimate goal is to establish a clear relationship between a compound's activity at the molecular level (in vitro) and its physiological effects in a whole organism (in vivo).
-
From Affinity to Efficacy: A high affinity (low Ki) in vitro does not always translate to high potency in vivo. The pharmacokinetic properties of the compound play a critical role. A compound with excellent receptor affinity may be rapidly metabolized and cleared from the body, resulting in poor efficacy. Conversely, a compound with moderate affinity but excellent bioavailability and a long half-life may demonstrate significant in vivo effects.
-
Target Engagement: In vivo studies can confirm that the compound is reaching its intended target in the relevant tissues at concentrations sufficient to exert a biological effect. This can be assessed through techniques like positron emission tomography (PET) or by measuring downstream biomarkers in tissue samples.
-
Unforeseen Effects: In vivo studies can reveal off-target effects or metabolites that contribute to the overall efficacy or toxicity of a compound, which would not be apparent from in vitro assays alone.
Conclusion
The study of this compound and its bioactive derivatives like 2-Chloroadenosine provides a compelling case study in the integrated process of drug discovery and pharmacological research. In vitro assays are indispensable for the initial characterization of a compound's mechanism of action and target affinity. However, these data must be contextualized through carefully designed in vivo studies that account for the complexities of a living system. By methodically bridging the gap between these two domains, researchers can build a comprehensive understanding of a compound's therapeutic potential and advance the development of novel medicines.
References
- 1. This compound | 77111-77-4 [m.chemicalbook.com]
- 2. This compound [lgcstandards.com]
- 3. 2-Chloroadenosine | C10H12ClN5O4 | CID 8974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloroadenosine | Non-selective Adenosine | Tocris Bioscience [tocris.com]
- 5. Effects of 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine on K562 cellular metabolism and the inhibition of human ribonucleotide reductase and DNA polymerases by its 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor activity of 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl) adenine, a novel deoxyadenosine analog, against human colon tumor xenografts by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical antitumor activity of 2-chloro-9-(2-deoxy-2-fluoro-beta-D- arabinofuranosyl)adenine (Cl-F-ara-A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Effects of Adenosine Receptor Antagonists on the In Vivo LPS-Induced Inflammation Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of adenosine receptor antagonists on the in vivo LPS-induced inflammation model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of the anticancer agent 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety, Pharmacokinetics, and Antiretroviral Activity of Intravenous 9-[2-(R)-(Phosphonomethoxy)propyl]adenine, a Novel Anti-Human Immunodeficiency Virus (HIV) Therapy, in HIV-Infected Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A2A Adenosine Receptor Antagonists and Their Efficacy in Rat Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-9-(tetrahydropyran-2-yl)adenine
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug discovery. However, ensuring the safety of the researcher is paramount. This guide provides a detailed protocol for the selection and use of Personal Protective Equipment (PPE) when handling 2-Chloro-9-(tetrahydropyran-2-yl)adenine (CAS 77111-77-4). As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep, causal understanding of why these specific measures are critical, ensuring each protocol is a self-validating system of safety.
Hazard Assessment: An In-Depth Analysis
-
Structural Analogs: The molecule contains a 2-chloroadenine core. 2-Chloroadenine itself is classified as harmful if swallowed.[1][2] Furthermore, many halogenated purine analogs are developed for their cytotoxic potential, acting as anticancer or antiviral agents by interfering with DNA and RNA synthesis.[3][4][5]
-
Inferred Risks: Based on this analysis, we must assume this compound may be:
-
Acutely Toxic: Particularly via ingestion and potentially through inhalation of fine powder.
-
Cytotoxic: Posing a risk to cellular health upon exposure.
-
Skin and Eye Irritant: As is common with many chlorinated organic compounds.
-
Therefore, our PPE strategy is designed to mitigate these potential hazards by preventing all routes of exposure: dermal (skin), ocular (eye), inhalation, and ingestion.
The Hierarchy of Controls: PPE as the Final Safeguard
Before discussing PPE, it is crucial to remember its place in the hierarchy of safety controls. PPE is the last line of defense.
-
Engineering Controls: The most critical control is to handle this compound within a certified chemical fume hood to contain powders and vapors.
-
Administrative Controls: Limiting the quantity of material handled at any one time and designating specific areas for its use are essential procedural safeguards.
-
Personal Protective Equipment (PPE): Used in conjunction with the above controls, PPE provides the final barrier between the researcher and the chemical.
Core PPE Requirements: A Detailed Breakdown
The following PPE is mandatory for all procedures involving this compound.
Hand Protection: The First Point of Contact
Given the potential for dermal absorption and irritation, glove selection is critical. A single pair of gloves is insufficient.
-
Protocol: Double-Gloving
-
Inner Glove: A standard nitrile examination glove. This layer provides a baseline of protection and keeps the hands clean during the doffing of the outer gloves.
-
Outer Glove: A chemical-resistant glove, such as thicker nitrile or neoprene gloves, should be worn over the inner pair. These provide more robust protection against adduction and potential permeation. Ensure the outer gloves extend over the cuffs of the lab coat.
-
-
Causality: Double-gloving protects against immediate exposure in the event the outer glove is compromised.[6] It also allows for the safe removal of the contaminated outer layer without touching it with bare skin. Always inspect gloves for tears or pinholes before use.
Body Protection: Shielding Against Spills and Contamination
-
Laboratory Coat: A clean, buttoned lab coat is the minimum requirement.
-
Chemical-Resistant Apron: When handling liquid solutions or larger quantities (>1 gram) of the powder, a chemical-resistant apron provides an additional layer of protection against splashes and spills.[7]
-
Disposable Gown: For procedures with a high risk of contamination, such as large-scale synthesis or purification, a disposable gown worn over the lab coat is recommended.
Eye and Face Protection: Preventing Ocular Exposure
The eyes are highly susceptible to chemical injury.
-
Chemical Splash Goggles: These are mandatory. Standard safety glasses with side shields do not provide adequate protection from splashes, as they are not sealed around the eyes.[6] Goggles must be worn at all times when the compound is being handled, even if it is in a closed container.
-
Face Shield: When there is a significant risk of splashing (e.g., transferring solutions, charging a reactor), a face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face from direct contact.
Respiratory Protection: Mitigating Inhalation Risks
As a solid, the primary inhalation risk from this compound comes from airborne powder.
-
Weighing Operations: When weighing the solid compound, especially outside of a specialized vented balance enclosure, a respirator is required. A NIOSH-approved N95 or P100 particulate respirator is the minimum requirement to protect against fine dust.[1]
-
Handling in Volatile Solvents: If the compound is dissolved in a volatile organic solvent, the respiratory protection must be appropriate for that solvent. This typically requires an air-purifying respirator with organic vapor cartridges.[8]
PPE Selection Matrix for Common Laboratory Tasks
| Task | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Weighing Powder (<1g) | Double Nitrile Gloves | Lab Coat | Chemical Splash Goggles | N95/P100 Particulate Respirator |
| Solution Preparation | Double Nitrile Gloves | Lab Coat, Chemical Apron | Chemical Splash Goggles | Not required in fume hood |
| Transferring Solutions | Double Nitrile Gloves | Lab Coat, Chemical Apron | Goggles & Face Shield | Not required in fume hood |
| Running Reactions | Double Nitrile Gloves | Lab Coat | Chemical Splash Goggles | Not required in fume hood |
| Spill Cleanup | Heavy-duty Nitrile/Neoprene | Disposable Gown | Goggles & Face Shield | N95/P100 (for powder), Organic Vapor Respirator (for solution) |
Procedural Discipline: Donning and Doffing PPE
The sequence of putting on and taking off PPE is as critical as the equipment itself to prevent cross-contamination.
Donning (Putting On) PPE Protocol
-
Lab Coat/Gown: Put on your lab coat and fasten all buttons. If required, don a disposable gown over it.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Respirator: If required, perform a seal check and don your respirator.
-
Goggles/Face Shield: Put on your chemical splash goggles, followed by a face shield if needed.
-
Outer Gloves: Don the second, outer pair of gloves. Ensure the cuffs of the gloves go over the sleeves of your lab coat/gown.
Doffing (Taking Off) PPE Protocol
This process is designed to contain the contamination.
-
Outer Gloves: Remove the outer, most contaminated gloves first. Peel one glove off by grasping the cuff and turning it inside out. With the now-ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, also inside out. Dispose of them immediately in the designated waste container.
-
Face Shield/Gown: Remove the face shield and/or disposable gown.
-
Goggles: Remove your goggles.
-
Respirator: Remove your respirator.
-
Inner Gloves: Remove the final pair of inner gloves using the same technique as in step 1.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting task-specific PPE.
Disposal and Decontamination Plan
-
Solid Waste: All disposable PPE (gloves, gowns, respirator cartridges) and contaminated materials (weigh boats, wipes) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses must be disposed of in a designated halogenated waste stream. Do not mix with other waste streams.
-
Decontamination: In case of a spill, cordon off the area. For small powder spills, gently cover with an absorbent material and carefully sweep into a hazardous waste container. For liquid spills, use a chemical spill kit rated for solvents. All decontamination materials must be disposed of as hazardous waste. Change any contaminated clothing immediately.[1]
By adhering to these rigorous, well-reasoned protocols, you can confidently handle this compound, ensuring both your personal safety and the integrity of your research.
References
- 1. fishersci.com [fishersci.com]
- 2. 2-Chloroadenine | C5H4ClN5 | CID 94904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Effects of 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine on K562 cellular metabolism and the inhibition of human ribonucleotide reductase and DNA polymerases by its 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. (Open Access) Metabolism and Actions of 2-Chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-adenine in Human Lymphoblastoid Cells (1995) | Chunxi Xie | 119 Citations [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 8. eCFR :: 40 CFR 156.212 -- Personal protective equipment statements. [ecfr.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
